molecular formula C13H19NO B123066 4-(3-Methoxybenzyl)piperidine CAS No. 150019-61-7

4-(3-Methoxybenzyl)piperidine

Cat. No.: B123066
CAS No.: 150019-61-7
M. Wt: 205.3 g/mol
InChI Key: VFWKXVIOKYFWIE-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11/h2-4,10-11,14H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWKXVIOKYFWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588777
Record name 4-[(3-Methoxyphenyl)methyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150019-61-7
Record name 4-[(3-Methoxyphenyl)methyl]piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-methoxyphenyl)methyl]piperidine
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Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Methoxybenzyl)piperidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxybenzyl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a 3-methoxybenzyl group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, with its structural motif appearing in various compounds investigated for neurological and other disorders. The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to interact with biological targets and influence physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a central piperidine ring with a benzyl group attached to the carbon at the 4-position. The benzyl ring is further substituted with a methoxy group at the meta-position.

graph "Chemical_Structure_of_this compound" {
  layout=neato;
  node [shape=plaintext];
  edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C1 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="0,-0.866!", fontcolor="#202124"]; C4 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; C5 [label="C", pos="0.75,0.433!", fontcolor="#202124"]; C6 [label="C", pos="0,-1.866!", fontcolor="#202124"]; C7 [label="C", pos="-0.866,-2.366!", fontcolor="#202124"]; C8 [label="C", pos="-0.866,-3.366!", fontcolor="#202124"]; C9 [label="C", pos="0,-3.866!", fontcolor="#202124"]; C10 [label="C", pos="0.866,-3.366!", fontcolor="#202124"]; C11 [label="C", pos="0.866,-2.366!", fontcolor="#202124"]; O1 [label="O", pos="-1.732,-3.866!", fontcolor="#EA4335"]; C12 [label="C", pos="-2.598,-3.366!", fontcolor="#202124"];

// Hydrogen nodes (implicit in SMILES, shown for clarity) H1 [label="H", pos="0,1.266!", fontcolor="#202124"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C8 -- O1; O1 -- C12; N1 -- H1; }

Caption: A potential synthetic pathway to this compound.

General Experimental Protocol for Catalytic Hydrogenation of a Pyridine Derivative

The following is a general procedure that could be adapted for the synthesis of this compound from 4-(3-methoxybenzyl)pyridine.

Materials:

  • 4-(3-Methoxybenzyl)pyridine

  • Catalyst (e.g., Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-(3-methoxybenzyl)pyridine in a suitable solvent.

  • Catalyst Addition: Carefully add the hydrogenation catalyst to the solution. The catalyst loading is typically around 5-10 mol%.

  • Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for a specified time (typically several hours to overnight). Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified by techniques such as column chromatography or distillation.

Biological Activity

While specific biological data for this compound is limited, the 4-benzylpiperidine scaffold is a known pharmacophore that interacts with a variety of biological targets, particularly in the central nervous system. Derivatives of this scaffold have been investigated for their potential as:

  • Dopamine Receptor Ligands: The piperidine ring is a common feature in ligands for dopamine receptors.

  • Serotonin Receptor Ligands: Modifications of the benzylpiperidine structure can lead to compounds with affinity for serotonin receptors.

  • Sigma Receptor Ligands: Certain benzylpiperidine derivatives have shown affinity for sigma receptors, which are implicated in a range of neurological functions and diseases.

The presence of the 3-methoxy group on the benzyl ring can influence the compound's binding affinity and selectivity for different receptors by altering its electronic and steric properties. Further research is needed to fully elucidate the specific biological activities and pharmacological profile of this compound.

Conclusion

This compound is a compound of interest for medicinal chemists and drug discovery scientists due to its structural relationship to known bioactive molecules. While detailed experimental data for this specific compound is sparse in the public literature, this guide provides a summary of its known properties and expected characteristics based on related structures. The synthesis can likely be achieved through standard methods such as the catalytic hydrogenation of the corresponding pyridine. Further research is warranted to fully characterize its physicochemical properties, spectroscopic data, and biological activity to unlock its full potential in the development of novel therapeutics.

Synthesis of 4-(3-Methoxybenzyl)piperidine from Pyridine Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(3-methoxybenzyl)piperidine, a valuable building block in medicinal chemistry, starting from pyridine precursors. The guide details two primary stages: the synthesis of the key intermediate 4-(3-methoxybenzyl)pyridine and its subsequent reduction to the final piperidine product. Experimental protocols, quantitative data, and logical workflows are presented to assist researchers in the successful synthesis of this target molecule.

Synthesis of the Intermediate: 4-(3-Methoxybenzyl)pyridine

The initial and crucial step is the formation of the carbon-carbon bond between the pyridine ring at the 4-position and the 3-methoxybenzyl group. This can be effectively achieved through several established synthetic methodologies.

Wolff-Kishner Reduction of 4-(3-Methoxybenzoyl)pyridine

A highly efficient and direct method involves the Wolff-Kishner reduction of the corresponding benzoylpyridine. This reaction provides the target intermediate in excellent yield.

Experimental Protocol:

A mixture of 4-(3-methoxybenzoyl)pyridine (27 g, 127 mmol), 10% palladium on charcoal (7 g), and ammonium formate (25 g) in glacial acetic acid (250 ml) is prepared. The reaction mixture is heated to reflux for 30 minutes. Following the reflux period, the mixture is allowed to cool to room temperature and is then diluted with an equal volume of methylene chloride. The palladium catalyst is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is dissolved in water and basified with a sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 4-(3-methoxybenzyl)pyridine.[1] This crude product (25 g, 99% yield) is often of sufficient purity for use in the subsequent hydrogenation step without further purification.[1]

Alternative Synthetic Routes: Cross-Coupling Reactions

While the Wolff-Kishner reduction is highly effective, alternative cross-coupling strategies offer versatility, particularly in the context of library synthesis and analogue generation.

The Suzuki-Miyaura coupling is a powerful method for the formation of aryl-aryl or aryl-heteroaryl bonds. In this approach, a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) can be coupled with 3-methoxybenzylboronic acid or its corresponding pinacol ester in the presence of a palladium catalyst and a base.

Generalized Experimental Protocol:

To a reaction vessel is added the 4-halopyridine (1 equivalent), 3-methoxybenzylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 3 mol%), and a base like potassium carbonate (2 equivalents). A suitable solvent system, often a mixture of an organic solvent (e.g., THF, 1,4-dioxane) and water, is used. The reaction mixture is heated, often under microwave irradiation to reduce reaction times, for a period ranging from 15 minutes to several hours. Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield 4-(3-methoxybenzyl)pyridine.

The addition of a Grignard reagent to a pyridine derivative is another viable method. A 3-methoxybenzyl Grignard reagent, prepared from the corresponding 3-methoxybenzyl halide (chloride or bromide) and magnesium metal, can be reacted with a suitable 4-substituted pyridine derivative.

Generalized Experimental Protocol:

The 3-methoxybenzylmagnesium halide Grignard reagent is prepared in an anhydrous ethereal solvent like THF or diethyl ether. This reagent is then added to a solution of a 4-halopyridine at a low temperature. The reaction is typically stirred for several hours before being quenched with an aqueous solution. Standard work-up procedures involving extraction and purification by chromatography will afford the desired 4-(3-methoxybenzyl)pyridine.

Reduction of 4-(3-Methoxybenzyl)pyridine to this compound

The final step in the synthesis is the saturation of the pyridine ring to form the piperidine core. Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

Catalytic Hydrogenation

Several catalyst systems are effective for the hydrogenation of substituted pyridines. The following protocols are based on established methods for similar substrates and can be adapted for 4-(3-methoxybenzyl)pyridine.

Experimental Protocol using Platinum(IV) Oxide (PtO₂):

In a high-pressure reaction vessel, 4-(3-methoxybenzyl)pyridine (1 equivalent) is dissolved in glacial acetic acid. Adams' catalyst, platinum(IV) oxide (PtO₂), is added (e.g., 5-10 mol%). The vessel is sealed and purged with an inert gas before being pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 16 to 24 hours. Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is diluted with ethyl acetate. The catalyst is removed by filtration through a pad of Celite. The filtrate is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Experimental Protocol using Rhodium(III) Oxide (Rh₂O₃):

To a glass vial equipped with a stirrer bar, 4-(3-methoxybenzyl)pyridine (0.8 mmol) and rhodium(III) oxide (1 mg, 0.5 mol%) are added. The vial is degassed and filled with an inert atmosphere. Anhydrous 2,2,2-trifluoroethanol (TFE) (1 mL) is added, and the vial is placed in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to 5 bar. The reaction mixture is heated to 40°C and stirred for 16 hours. After cooling and venting the hydrogen, the catalyst can be removed by filtration, and the solvent evaporated to give the crude product, which can be purified by chromatography.

Data Presentation

The following tables summarize the quantitative data for the key transformations described in this guide.

Table 1: Synthesis of 4-(3-Methoxybenzyl)pyridine via Wolff-Kishner Reduction

ReactantReagentsCatalystSolventConditionsYield
4-(3-Methoxybenzoyl)pyridineAmmonium Formate10% Pd/CAcetic AcidReflux, 0.5 h99% (crude)[1]

Table 2: Catalytic Hydrogenation of Substituted Pyridines (General Conditions)

SubstrateCatalystCatalyst LoadingH₂ PressureSolventTemperatureTime
Substituted PyridinePtO₂5-10 mol%50-70 barGlacial Acetic AcidRoom Temp.16-24 h
Substituted PyridineRh₂O₃0.5 mol%5 barTFE40°C16 h
Substituted PyridineRh/C-1 atmIsopropanolRoom Temp.-
Substituted PyridinePd/C-----

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

Synthesis_Pathway cluster_intermediate Synthesis of 4-(3-Methoxybenzyl)pyridine cluster_final_product Reduction to this compound Pyridine Pyridine Precursor Benzoyl 4-(3-Methoxybenzoyl)pyridine Pyridine->Benzoyl Acylation Intermediate 4-(3-Methoxybenzyl)pyridine Benzoyl->Intermediate Wolff-Kishner Reduction FinalProduct This compound Intermediate->FinalProduct Catalytic Hydrogenation

Caption: Overall synthetic pathway from a pyridine precursor.

Experimental_Workflow_Hydrogenation Start Dissolve 4-(3-methoxybenzyl)pyridine in solvent (e.g., Acetic Acid) AddCatalyst Add Catalyst (e.g., PtO₂) Start->AddCatalyst Pressurize Pressurize with H₂ (50-70 bar) AddCatalyst->Pressurize React Stir at Room Temperature (16-24 h) Pressurize->React Workup Work-up: - Vent H₂ - Filter Catalyst - Neutralize - Extract - Dry and Concentrate React->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for catalytic hydrogenation.

Alternative_Routes cluster_grignard Grignard Reaction cluster_suzuki Suzuki Coupling Pyridine 4-Halopyridine Intermediate 4-(3-Methoxybenzyl)pyridine Pyridine->Intermediate Grignard Coupling Pyridine->Intermediate Suzuki Coupling Grignard_Reagent 3-Methoxybenzyl Magnesium Halide Grignard_Reagent->Intermediate Boronic_Acid 3-Methoxybenzyl Boronic Acid Boronic_Acid->Intermediate

Caption: Alternative C-C bond formation strategies.

References

Spectroscopic Analysis of 4-(3-Methoxybenzyl)piperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 4-(3-Methoxybenzyl)piperidine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally analogous molecules. It also outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the empirical analysis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.7 - 7.3Multiplet
Methoxy (Ar-OCH₃)~ 3.8Singlet
Piperidine N-HVariable (Broad Singlet)Broad Singlet
Piperidine H (α to N)~ 2.9 - 3.1Multiplet
Benzyl CH₂~ 2.5Doublet
Piperidine H (β, γ to N)~ 1.2 - 1.8Multiplet

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-OCH₃~ 159
Aromatic C (quaternary)~ 140
Aromatic C-H111 - 130
Methoxy (-OCH₃)~ 55
Piperidine C (α to N)~ 47
Piperidine C (γ to N)~ 41
Benzyl CH₂~ 40
Piperidine C (β to N)~ 32

Note: Predictions are based on analogous structures such as piperidine and methoxybenzyl derivatives. For instance, the methoxy carbon signal is consistently observed around 55 ppm in related compounds.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2950Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Aryl Ether C-O Stretch~ 1250Strong
C-N Stretch1100 - 1200Medium

Note: The presence of a strong absorption band around 1250 cm⁻¹ is a characteristic feature of the aryl ether C-O stretching vibration.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
[M+H]⁺ (ESI)m/z 206Expected for soft ionization techniques.
Major Fragment Ions (EI)m/z 121, 91, 84Corresponding to the methoxy-tropylium ion, tropylium ion, and piperidine radical cation, respectively.

Note: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom, leading to characteristic cleavage patterns.[2] The formation of a tropylium ion (m/z 91) is a common fragmentation pathway for benzyl-containing compounds.[3]

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The solution should be filtered through a glass wool-plugged pipette into a 5 mm NMR tube to remove any particulate matter.[5][6]

  • Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard proton NMR experiment is run. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR experiment is performed. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger sample quantity (50-100 mg) and a longer acquisition time are typically required.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly onto the ATR crystal.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.[9] The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the final IR spectrum.[9]

  • Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.[10]

  • Ionization and Analysis: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to typically form protonated molecules ([M+H]⁺). In EI, the sample is vaporized and bombarded with electrons, causing ionization and extensive fragmentation.[11] The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[12]

  • Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and its product ions are analyzed.[2]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_output Conclusion Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR/KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Combined Spectral Interpretation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Structure Elucidation/ Verification Interpretation->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Potential Pharmacological Applications of the 4-(3-Methoxybenzyl)piperidine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(3-methoxybenzyl)piperidine core is a significant structural motif in medicinal chemistry, serving as a foundational scaffold for the development of novel therapeutic agents. Its inherent properties make it a valuable starting point for targeting a range of biological systems, particularly within the central nervous system (CNS). This technical guide explores the potential pharmacological applications of this scaffold, focusing on its role in the design of ligands for the Sigma-1 (σ1) receptor and inhibitors of acetylcholinesterase (AChE), two critical targets in neuropharmacology. While direct pharmacological data for the parent compound, this compound, is limited in public literature, analysis of its derivatives provides compelling evidence of its potential.

Core Thesis: A Privileged Scaffold for CNS Drug Discovery

The piperidine ring is a classic example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets. When combined with a 3-methoxybenzyl group, this scaffold gains specific physicochemical properties that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic profiles. The methoxy group can influence lipophilicity and act as a hydrogen bond acceptor, while the benzylpiperidine structure is a well-established pharmacophore for interacting with various receptors and enzymes.

Potential Target I: Sigma-1 (σ1) Receptor Modulation

The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in modulating calcium signaling, ion channel activity, and cellular stress responses. Ligands targeting the σ1 receptor are being investigated for their therapeutic potential in neuropathic pain, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and psychiatric disorders.

Quantitative Data from Representative Derivatives
Compound NameStructureTargetKi (nM)
1'-benzyl-3-methoxy-3H-spiro[[1]benzofuran-1,4'-piperidine]Spiro-ether derivative containing a benzylpiperidine moietySigma-1 Receptor1.14[2]
3-Methoxyphencyclidine (3-MeO-PCP)Arylcyclohexylamine containing a 3-methoxyphenyl and piperidine ringSigma-1 Receptor42[3]

This table presents data for derivatives to highlight the potential of the benzylpiperidine scaffold.

Signaling Pathway Visualization

The σ1 receptor, upon activation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and can then modulate the activity of various client proteins, including the IP3 receptor, leading to changes in intracellular calcium levels.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_cyto Cytosol BiP BiP S1R_inactive σ1 Receptor (Inactive) S1R_inactive->BiP Associated S1R_active σ1 Receptor (Active) S1R_inactive->S1R_active IP3R IP3 Receptor Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ Mobilization Ca_ER->Ca_Cyto Release Agonist Agonist (e.g., Piperidine Derivative) Agonist->S1R_inactive S1R_active->IP3R

Caption: Simplified Sigma-1 (σ1) receptor signaling pathway.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known radioligand.[2][4]

  • Tissue Preparation: Guinea pig liver membranes are often used due to their high expression of σ1 receptors.[2] The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Components (per well):

    • Membrane homogenate (providing the σ1 receptors).

    • Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand, at a concentration near its dissociation constant (Kd).[2][4][5]

    • Test Compound: A range of concentrations of the this compound derivative.

    • Assay Buffer: Tris-HCl buffer.

  • Incubation: The components are mixed in assay tubes or a 96-well plate and incubated (e.g., 120 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing ligand.

    • Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of an unlabeled σ1 ligand (e.g., haloperidol) to saturate all specific binding sites.

    • Specific Binding: Total Binding - NSB.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Target II: Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[1][6] By preventing acetylcholine breakdown, AChE inhibitors increase its levels in the synaptic cleft, enhancing cholinergic neurotransmission. The benzylpiperidine moiety is a key component of donepezil, a widely prescribed AChE inhibitor, highlighting the relevance of the this compound scaffold for this target.[7]

Quantitative Data from Representative Derivatives

The benzylpiperidine core is central to some of the most potent AChE inhibitors known. Modifications to this core significantly impact inhibitory activity.

Compound NameStructureTargetIC50 (nM)
Donepezil (E2020)Contains a 1-benzyl-4-substituted piperidine coreAcetylcholinesterase (AChE)5.7[7]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineN-benzyl piperidine derivativeAcetylcholinesterase (AChE)0.56[8]

This table presents data for derivatives to highlight the potential of the benzylpiperidine scaffold.

Cholinergic Synapse Visualization

AChE inhibitors act within the synaptic cleft to prevent the breakdown of acetylcholine (ACh), thereby increasing its availability to bind to postsynaptic receptors.

Caption: Action of an AChE inhibitor in the cholinergic synapse.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition.[1]

  • Principle: The assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) into thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm.[1]

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB solution.

    • Acetylthiocholine iodide (ATCI) solution (substrate).

    • AChE enzyme solution.

    • Test compound (inhibitor) solution at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add buffer, DTNB solution, and the test compound solution (or buffer for the control).

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100.

    • The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Synthesis Workflow

The synthesis of this compound and its derivatives often involves standard organic chemistry transformations. A common approach is the reductive amination of a ketone or the alkylation of piperidine.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction & Workup Piperidone 4-Piperidone Derivative Reaction Reductive Amination (e.g., NaBH(OAc)₃) Piperidone->Reaction Benzylamine 3-Methoxy- benzylamine Benzylamine->Reaction Purification Purification (Chromatography) Reaction->Purification Crude Product Product Final Product: 4-(3-Methoxybenzyl)amino- piperidine Derivative Purification->Product Purified Product

Caption: General workflow for synthesis via reductive amination.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel CNS-active agents. The consistent appearance of the benzylpiperidine motif in high-affinity ligands for key neurological targets, such as the σ1 receptor and acetylcholinesterase, underscores its pharmacological relevance. Further exploration through chemical modification of this core structure, guided by the robust assay methodologies detailed herein, is a viable strategy for developing next-generation therapeutics for a variety of neurological and psychiatric disorders. Researchers are encouraged to utilize this scaffold as a foundation for building diverse chemical libraries to probe these and other potential biological targets.

References

The Versatility of 4-(3-Methoxybenzyl)piperidine: A Scaffold for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(3-methoxybenzyl)piperidine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective ligands for a variety of central nervous system (CNS) targets. Its structural features, combining a flexible piperidine ring with a substituted benzyl moiety, allow for systematic modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, key therapeutic targets, structure-activity relationships (SAR), and experimental protocols associated with derivatives of the this compound scaffold.

Synthesis of the this compound Scaffold

The synthesis of the core scaffold, this compound, can be achieved through several established synthetic routes. A common and efficient method involves the catalytic hydrogenation of a corresponding pyridine precursor.

Proposed Synthetic Protocol: Catalytic Hydrogenation of 4-(3-Methoxybenzyl)pyridine

A plausible and scalable synthesis of this compound hydrochloride is outlined below. This method is adapted from general procedures for pyridine reduction.[1]

Step 1: Synthesis of 4-(3-Methoxybenzyl)pyridine

This intermediate can be prepared via a Suzuki or other cross-coupling reaction between a suitable 4-substituted pyridine and a 3-methoxybenzylboronic acid derivative, or through a Grignard reaction.

Step 2: Catalytic Hydrogenation

The pyridine ring of 4-(3-methoxybenzyl)pyridine is reduced to a piperidine ring using a heterogeneous catalyst, such as platinum (IV) oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere.[1]

  • Reaction Scheme:

    • 4-(3-methoxybenzyl)pyridine is dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

    • A catalytic amount of PtO₂ or Pd/C is added to the solution.

    • The reaction mixture is subjected to hydrogenation in a high-pressure vessel (e.g., Parr shaker) at elevated pressure (e.g., 50-100 psi) and room temperature or slightly elevated temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through Celite.

    • The solvent is removed under reduced pressure.

    • The resulting crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

Step 3: Formation of the Hydrochloride Salt

For improved stability and handling, the free base is often converted to its hydrochloride salt.

  • The purified this compound is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Therapeutic Targets and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant activity at several key CNS targets. The following sections detail the pharmacological data and SAR for these targets.

Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[2] The this compound scaffold has been explored for the development of potent and selective D4 receptor antagonists.

Structure-Activity Relationship (SAR) Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is crucial for D4 receptor affinity. Large, aromatic, or heteroaromatic groups are often well-tolerated and can enhance potency.

  • Benzyl Moiety: Modifications to the methoxybenzyl group can fine-tune selectivity and affinity. For instance, the position of the methoxy group and the introduction of other substituents like fluorine can significantly impact binding.[2]

Compound IDN-SubstituentO-SubstituentD4R Ki (nM)Reference
8a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9[2]
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169[2]
8c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135[2]
9j 3-Methyl-1-imidazo[1,5-a]pyridine4-Fluoro-3-methylbenzyl96[2]

Table 1: Dopamine D4 Receptor Binding Affinities of Substituted Benzyloxypiperidine Derivatives.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, ion channel modulation, and neuronal signaling. Ligands targeting this receptor have potential applications in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders. The this compound scaffold is a promising starting point for developing selective sigma-1 receptor modulators.

Structure-Activity Relationship (SAR) Insights:

  • The N-substituent on the piperidine ring plays a critical role in sigma-1 receptor affinity and selectivity over the sigma-2 subtype.

  • The nature of the linkage between the piperidine and the methoxybenzyl moiety can influence binding.

Compound IDN-SubstituentLinkerSigma-1 Ki (nM)Sigma-2 Ki (nM)Reference
1b 2-(4-methoxyphenoxy)ethyl-1.49>100[3]
(R)-2b 2-(4-methoxyphenoxy)ethyl4-methyl0.89>100[3]
(S)-2b 2-(4-methoxyphenoxy)ethyl4-methyl1.16>100[3]

Table 2: Sigma-1 and Sigma-2 Receptor Binding Affinities of Phenoxyalkylpiperidine Derivatives.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1R Sigma-1 Receptor (ER Chaperone) IP3R IP3 Receptor Sigma1R->IP3R Ca_release Ca2+ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Cell_Signaling Modulation of Cell Signaling Mitochondria->Cell_Signaling

Choline Transporter (CHT) Inhibitors

The high-affinity choline transporter (CHT) is responsible for the rate-limiting step in acetylcholine synthesis. Inhibitors of CHT are valuable research tools and have potential therapeutic applications in modulating cholinergic neurotransmission. Piperidine-based scaffolds have been identified as effective CHT inhibitors.[4]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a benzamide moiety is often beneficial for CHT inhibition.

  • The linkage of the piperidine ring to the benzamide core, for example, through an ether linkage, is a key structural feature.

Compound IDR GroupCHT IC50 (µM)Reference
ML352 (3-isopropylisoxazol-5-yl)methyl0.092 (Ki)[4]

Table 3: Choline Transporter Inhibitory Activity of a Piperidine-based Compound.

Cholinergic_Synapse cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Choline Choline CHT Choline Transporter (CHT) Choline->CHT ACh_synthesis Acetylcholine (ACh) Synthesis CHT->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle AChR Acetylcholine Receptor ACh_vesicle->AChR ACh Signal Postsynaptic Signal AChR->Signal

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are representative methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

General Protocol for Dopamine D4 and Sigma-1 Receptor Binding:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and additives is prepared.

  • Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [³H]N-methylspiperone for D4, [³H]-(+)-pentazocine for sigma-1), and various concentrations of the test compound is incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Choline Transporter Inhibition Assay

The activity of the choline transporter can be assessed by measuring the uptake of radiolabeled choline.

Protocol for [³H]Choline Uptake Assay:

  • Cell Culture: Cells expressing the choline transporter (e.g., CHO cells) are cultured in appropriate media.

  • Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES) is used as the assay buffer.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Initiation of Uptake: The uptake reaction is initiated by adding [³H]choline to the cells.

  • Incubation: The cells are incubated for a short period at a controlled temperature to allow for choline uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of [³H]choline uptake against the concentration of the test compound.

Experimental_Workflow Start Start: Synthesized This compound Derivatives Binding_Assay Radioligand Binding Assay (e.g., D4, Sigma-1) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Choline Uptake) Start->Functional_Assay Determine_Ki Determine Ki (Affinity) Binding_Assay->Determine_Ki Determine_IC50 Determine IC50/EC50 (Potency/Efficacy) Functional_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR_Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Conclusion

The this compound scaffold represents a valuable and versatile starting point for the development of novel CNS-active compounds. Its synthetic accessibility and the ability to readily introduce diverse substituents on both the piperidine nitrogen and the benzyl ring allow for extensive exploration of the chemical space around key pharmacological targets. The data presented in this guide highlight the potential of this scaffold in generating potent and selective ligands for the dopamine D4 receptor, the sigma-1 receptor, and the choline transporter. Further investigation and optimization of derivatives based on this core structure are warranted to develop new therapeutic agents for a range of neurological and psychiatric disorders.

References

The Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold."[3] This technical guide provides an in-depth exploration of the diverse biological activities of substituted piperidine derivatives, with a focus on their applications in oncology, neurodegenerative diseases, and psychiatry. This document aims to be a comprehensive resource, offering quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this critical area of pharmacology.

Anticancer Activity of Substituted Piperidine Derivatives

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting a range of mechanisms including cytotoxicity, cell cycle arrest, and induction of apoptosis.[4] Their efficacy has been documented against various cancer cell lines, including breast, prostate, and colon cancer.[5]

Quantitative Anticancer Activity Data

The cytotoxic and anti-proliferative activities of various substituted piperidine derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17aPC3Prostate0.81[3]
Furan-pyrazole piperidine derivative (M64)OVCAR-8OvarianNot specified[6]
HCT116ColonNot specified[6]
PiperineHeLaCervicalNot specified[7]
2-amino-4-(1-piperidine) pyridineHT29ColonNot specified[3]
DLD-1ColonNot specified[3]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted piperidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9][10]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways in Piperidine-Mediated Anticancer Activity

Substituted piperidines exert their anticancer effects through the modulation of critical cellular signaling pathways, primarily the PI3K/Akt and the caspase activation pathways.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and growth. Many piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][11][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Piperidine Substituted Piperidine Derivative Piperidine->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates Caspase_Pathway Piperidine Substituted Piperidine Derivative Mitochondria Mitochondria Piperidine->Mitochondria induces stress Bax Bax Piperidine->Bax activates Bcl2 Bcl-2 Piperidine->Bcl2 inhibits Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Mitochondria Bcl2->Mitochondria Ellmans_Method_Workflow Start Start Prepare_Reagents Prepare Reagents (AChE, ATCI, DTNB, Test Compound) Start->Prepare_Reagents Assay_Setup Set up Assay in 96-well Plate Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate (37°C, 15 min) Assay_Setup->Pre_incubation Start_Reaction Initiate Reaction (Add DTNB & ATCI) Pre_incubation->Start_Reaction Measure_Absorbance Measure Absorbance (412 nm) Start_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition & IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End Radioligand_Binding_Workflow Start Start Prepare_Components Prepare Components (Membranes, Radioligand, Test Compound) Start->Prepare_Components Assay_Setup Set up Assay (Total, Non-specific, & Competitive Binding) Prepare_Components->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate Specific Binding, IC50, and Ki Counting->Data_Analysis End End Data_Analysis->End

References

The Pivotal Role of the 4-(3-Methoxybenzyl)piperidine Scaffold in Opioid Receptor Modulation: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(3-methoxybenzyl)piperidine analogs, a chemical scaffold of significant interest in the development of novel therapeutics targeting the central nervous system, particularly opioid receptors. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and development.

Core Structure and Pharmacological Significance

The this compound core is a privileged structure in medicinal chemistry, frequently appearing in compounds with potent analgesic properties. Its interaction with opioid receptors, especially the mu-opioid receptor (μOR), has been a focal point of extensive research. The structural components—the piperidine ring, the benzyl moiety, and the methoxy group—each play a crucial role in receptor binding and functional activity. Understanding the SAR of this scaffold is paramount for designing next-generation analgesics with improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) Analysis

While a singular, comprehensive study systematically detailing the SAR of a complete series of this compound analogs is not publicly available, a cohesive understanding can be synthesized from various studies on structurally related 4-arylpiperidine derivatives. The following table summarizes the general SAR trends observed for modifications at key positions of the this compound scaffold, primarily focusing on mu-opioid receptor (μOR) affinity and activity.

Modification Position Substituent (R) Effect on μ-Opioid Receptor Affinity/Activity Key Observations
Piperidine Nitrogen (N1) Small alkyl (e.g., -CH₃)Generally maintains or slightly decreases affinity compared to N-phenethyl.The nature of the N-substituent is a critical determinant of agonist versus antagonist activity.
Phenethyl and substituted phenethylOften confers high affinity and potent agonist activity. Substitution on the phenyl ring can fine-tune potency and selectivity.Aromatic interactions with the receptor are crucial for high affinity.
c-PropylmethylTypically imparts antagonist or partial agonist properties.This substituent is a classic feature of opioid antagonists like naltrexone.
Piperidine Ring (C3, C4) Methyl group at C3 (cis or trans)Can influence potency and stereoselectivity. The (3R,4R) configuration in some 4-arylpiperidines is preferred for antagonist activity.[1]Stereochemistry at this position can significantly impact the conformational presentation to the receptor.
Introduction of a 4-ester or 4-carboxamideCan significantly increase affinity and potency, as seen in fentanyl and its analogs.These groups can form additional hydrogen bonds and polar interactions within the receptor binding pocket.[2]
Benzyl Ring (meta-position) Methoxy (-OCH₃)The 3-methoxy group is often found in potent opioid ligands. It is considered a key pharmacophoric feature.Its position is critical; moving it to the ortho or para position can significantly alter activity.
Hydroxyl (-OH)A 3-hydroxyl group is a classic pharmacophore for opioid receptor binding, mimicking the phenolic hydroxyl of morphine.Analogs with a 3-hydroxyl group often exhibit high affinity.
Other small electron-donating or withdrawing groupsCan modulate affinity and efficacy. The electronic nature of the substituent influences interaction with the receptor.Systematic exploration is required to determine the optimal substituent for a given receptor subtype.

Signaling Pathway of Mu-Opioid Receptor Agonists

Activation of the μ-opioid receptor by an agonist, such as a potent this compound analog, initiates a cascade of intracellular events leading to the desired analgesic effect. This signaling is primarily mediated through the Gαi/o subunit of the associated G-protein.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound Analog (Agonist) MOR μ-Opioid Receptor (μOR) Agonist->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/oβγ) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces Analgesia Analgesia & Other Cellular Effects cAMP->Analgesia Reduced levels contribute to K_channel->Analgesia Leads to Ca_channel->Analgesia Contributes to

Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The determination of the SAR for this compound analogs relies on robust and reproducible in vitro assays. The following are detailed protocols for key experiments used to characterize the pharmacological profile of these compounds.

Radioligand Binding Assay for Mu-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (a selective μ-opioid receptor agonist).

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures less than 10% of the added radioligand is bound.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay determines the ability of a compound to act as an agonist, partial agonist, or antagonist at the μ-opioid receptor by measuring G-protein activation.

Materials:

  • Receptor Source: Cell membranes expressing the μ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, MgCl₂, NaCl, EGTA.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and EGTA.

  • Test Compounds and a standard agonist (e.g., DAMGO).

  • Scintillation Proximity Assay (SPA) beads or filtration apparatus.

Procedure:

  • Membrane and Reagent Preparation: Prepare a master mix containing the cell membranes, GDP, and assay buffer.

  • Assay Plate Setup: In a 96-well plate, add varying concentrations of the test compound or the standard agonist.

  • Incubation: Add the membrane master mix to the wells and pre-incubate for a short period.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration and measure the filter-bound radioactivity.

    • SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and the radioactivity is measured directly in the plate.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the compound. The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist) are determined using non-linear regression.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Pharmacological Evaluation cluster_analysis Data Analysis & SAR Determination Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Purification->Stock_Solution Binding_Assay Radioligand Binding Assay (μ, δ, κ Opioid Receptors) Stock_Solution->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Agonist/Antagonist Mode) Stock_Solution->Functional_Assay Ki_Calc Determination of Ki values (Binding Affinity) Binding_Assay->Ki_Calc EC50_Emax_Calc Determination of EC50 & Emax (Potency & Efficacy) Functional_Assay->EC50_Emax_Calc SAR_Analysis Structure-Activity Relationship Analysis Ki_Calc->SAR_Analysis EC50_Emax_Calc->SAR_Analysis Lead_Optimization Lead Optimization & New Analog Design SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycle

General Workflow for SAR Studies

Conclusion

The this compound scaffold remains a highly attractive starting point for the design of potent and selective opioid receptor modulators. The structure-activity relationships, while complex, provide clear guidance for medicinal chemists. Modifications to the piperidine nitrogen are critical for determining the functional activity profile (agonist vs. antagonist), while substitutions on the piperidine ring and the benzyl moiety can be used to fine-tune affinity, selectivity, and pharmacokinetic properties. The experimental protocols outlined herein provide a robust framework for the pharmacological characterization of novel analogs, facilitating the iterative process of drug design and optimization. Future research in this area will likely focus on the development of biased agonists that selectively activate G-protein signaling pathways over β-arrestin pathways, with the goal of producing safer and more effective analgesics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Methoxybenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(3-Methoxybenzyl)piperidine hydrochloride (CAS No: 149986-58-3). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines foundational information with data extrapolated from structurally similar compounds and detailed, standardized experimental protocols for its full characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its chemical identity, expected physical properties, and the methodologies required for its empirical analysis.

Chemical Identity and Structure

This compound hydrochloride is a piperidine derivative with a methoxybenzyl substituent at the 4-position. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

The basic chemical and physical properties that have been identified are summarized in the table below.

PropertyValueSource
CAS Number 149986-58-3[1]
Molecular Formula C₁₃H₂₀ClNO[1]
Molecular Weight 241.76 g/mol [1]
Canonical SMILES COC1=CC(=CC=C1)CC2CCNCC2.Cl[1]
Storage Conditions Sealed in dry, room temperature[1]

Below is a two-dimensional chemical structure diagram of the this compound cation.

G N1 N C2 C N1->C2 H_N H+ N1->H_N C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C C4->C7 C6 C C5->C6 C6->N1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 O14 O C10->O14 C12 C C11->C12 C12->C8 C13 C C15 C O14->C15

Caption: 2D Structure of this compound Cation.

Physicochemical Properties (Experimental and Predicted)

PropertyExperimental ValuePredicted/Expected ValueNotes
Melting Point Not Found170-180 °CThe related isomer, 4-(4-Methoxybenzyl)piperidine hydrochloride, has a reported melting point of 175-177 °C. A similar range is expected.
Solubility Not FoundSoluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents.Piperidine hydrochloride salts are generally water-soluble. The presence of the benzyl group may increase solubility in some organic solvents.
Appearance Not FoundWhite to off-white solidBased on typical appearance of similar hydrochloride salts.

Spectroscopic Data (Expected)

While specific spectra for this compound hydrochloride were not found, the expected spectral characteristics can be inferred from its structure.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.7-7.2 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the benzylic methylene protons (doublet, ~2.6 ppm). The N-H proton of the hydrochloride salt may appear as a broad singlet.
¹³C NMR Signals for the methoxy carbon (~55 ppm), aromatic carbons (including the carbon attached to the methoxy group), piperidine ring carbons, and the benzylic methylene carbon.
FTIR Characteristic peaks for N-H stretching (as a hydrochloride salt, broad band ~2400-3000 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (methoxy group).
Mass Spectrometry The mass spectrum (in positive ion mode) would be expected to show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 206.15. Fragmentation patterns would likely involve cleavage of the benzyl group.

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of the key physicochemical properties of this compound hydrochloride.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.

  • Materials: this compound hydrochloride, capillary tubes (one end sealed), digital melting point apparatus.

  • Procedure:

    • Ensure the compound is dry and finely powdered.

    • Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a fresh sample, set the starting temperature to approximately 20 °C below the approximate melting point.

    • Use a slower heating ramp (1-2 °C/min) to carefully observe the melting process.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

G A Sample Preparation (Dry and Powdered) B Capillary Tube Packing (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approximate Range) C->D E Slow Heating (1-2 °C/min) D->E F Record Melting Range (Onset to Completion) E->F

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of a compound in a given solvent.

  • Materials: this compound hydrochloride, selected solvents (e.g., water, ethanol, dichloromethane), vials with screw caps, orbital shaker in a temperature-controlled environment, syringe filters (e.g., 0.45 µm), analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the solid compound to a vial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Allow the vials to stand to let undissolved solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter.

    • Dilute the filtrate with a known volume of the solvent.

    • Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis).

    • Calculate the solubility in mg/mL or mol/L.

NMR Spectroscopic Analysis

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.

  • Materials: this compound hydrochloride (5-10 mg), deuterated solvent (e.g., DMSO-d₆, D₂O), NMR tubes, NMR spectrometer.

  • Procedure:

    • Dissolve the sample in the deuterated solvent in a small vial.

    • Transfer the solution to an NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both spectra relative to a reference standard (e.g., TMS).

FTIR Spectroscopic Analysis

This protocol details the acquisition of an infrared spectrum to identify functional groups.

  • Materials: this compound hydrochloride, FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Procedure (ATR):

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

    • Clean the ATR crystal after analysis.

  • Procedure (KBr Pellet):

    • Mix a small amount of the sample with dry KBr powder.

    • Press the mixture into a thin, transparent pellet using a KBr press.

    • Place the pellet in the sample holder of the spectrometer.

    • Acquire the spectrum.

Mass Spectrometric Analysis

This protocol describes the determination of the molecular weight and fragmentation pattern of the compound.

  • Materials: this compound hydrochloride, suitable solvent (e.g., methanol, acetonitrile), mass spectrometer (e.g., with ESI source).

  • Procedure:

    • Prepare a dilute solution of the sample in the solvent.

    • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak and major fragment ions.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Filter (if necessary) B->C D Melting Point Apparatus E HPLC / UV-Vis (Solubility) F NMR Spectrometer G FTIR Spectrometer H Mass Spectrometer I Melting Range D->I J Solubility Value E->J K Spectral Data (Structure Confirmation) F->K G->K L Molecular Weight & Fragmentation H->L

Caption: General Experimental Workflow for Physicochemical Characterization.

Potential Biological Activity and Signaling Pathways

While no specific biological targets or signaling pathways have been definitively identified for this compound hydrochloride in the reviewed literature, the piperidine scaffold is a common motif in centrally active pharmaceuticals. It is plausible that this compound could interact with neurotransmitter receptors or transporters.

For illustrative purposes, a generalized signaling pathway for a hypothetical piperidine-based compound acting as an antagonist at a G-protein coupled receptor (GPCR) in the central nervous system is presented below. This is a hypothetical representation and has not been experimentally validated for this compound hydrochloride.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound This compound (Hypothetical Antagonist) Receptor GPCR (e.g., Dopamine or Serotonin Receptor) Compound->Receptor Binds and Blocks G_Protein G-Protein Receptor->G_Protein Prevents Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Effect Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Inhibited Kinase Protein Kinase Second_Messenger->Kinase Activation Inhibited Cellular_Response Cellular Response (Altered Neuronal Activity) Kinase->Cellular_Response Response Altered

Caption: Hypothetical GPCR Antagonist Signaling Pathway.

Conclusion

This compound hydrochloride is a chemical entity with potential for further investigation in pharmaceutical research. This guide has consolidated the available information on its identity and provides a framework for its complete physicochemical characterization through established experimental protocols. While specific experimental data is currently sparse, the provided methodologies and comparative data from related structures offer a solid foundation for researchers to conduct empirical studies and further elucidate the properties and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzyl Piperidines via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-benzyl piperidine derivatives, a structural motif of significant interest in medicinal chemistry, utilizing a Suzuki coupling reaction. The described method offers a robust and versatile route to a variety of substituted 4-benzyl piperidines, tolerating a wide range of functional groups.

Introduction

The 4-benzyl piperidine scaffold is a key pharmacophore found in numerous biologically active compounds. Traditional synthetic routes to these molecules can be lengthy and may employ harsh reaction conditions. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a milder and more efficient alternative.[1] This protocol details a two-step sequence commencing with the hydroboration of N-Boc-4-methylene piperidine, followed by a palladium-catalyzed Suzuki coupling with a diverse range of aryl halides.

Reaction Principle

The overall synthetic strategy involves two key transformations:

  • Hydroboration: The commercially available N-Boc-4-methylene piperidine is first subjected to hydroboration to generate an in-situ organoborane intermediate.

  • Suzuki Coupling: This organoborane is then directly coupled with an aryl halide in the presence of a palladium catalyst and a base to form the desired 4-benzyl piperidine product.

Experimental Protocols

Materials and Reagents
  • N-Boc-4-methylene piperidine

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

General Procedure

Step 1: Hydroboration of N-Boc-4-methylene piperidine

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-methylene piperidine (1.0 equiv).

  • Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the organoborane intermediate is typically monitored by TLC or GC-MS.

Step 2: Suzuki Coupling Reaction

  • To the flask containing the organoborane intermediate from Step 1, add the aryl halide (1.0 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 - 0.05 equiv), and potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv).

  • Add a volume of water to the reaction mixture (typically a 4:1 to 5:1 ratio of THF to water).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 4-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzyl piperidine derivative.

Data Presentation

The following tables summarize the results obtained from the Suzuki coupling of the in-situ generated piperidine-4-methylborane with various aryl halides.

Table 1: Suzuki Coupling with Substituted Aryl Bromides

EntryAryl BromideProductYield (%)
14-Bromoanisole4-(4-Methoxybenzyl)-1-Boc-piperidine85
24-Bromotoluene4-(4-Methylbenzyl)-1-Boc-piperidine82
31-Bromo-4-(trifluoromethyl)benzene4-(4-(Trifluoromethyl)benzyl)-1-Boc-piperidine75
44-Bromobenzonitrile4-(4-Cyanobenzyl)-1-Boc-piperidine78
5Methyl 4-bromobenzoateMethyl 4-((1-Boc-piperidin-4-yl)methyl)benzoate80
61-Bromo-4-nitrobenzene4-(4-Nitrobenzyl)-1-Boc-piperidine65
72-Bromopyridine4-(Pyridin-2-ylmethyl)-1-Boc-piperidine70
83-Bromopyridine4-(Pyridin-3-ylmethyl)-1-Boc-piperidine72

Table 2: Comparison of Aryl Halides

EntryAryl HalideProductYield (%)
14-Iodoanisole4-(4-Methoxybenzyl)-1-Boc-piperidine88
24-Bromoanisole4-(4-Methoxybenzyl)-1-Boc-piperidine85
34-Chloroanisole4-(4-Methoxybenzyl)-1-Boc-piperidine55

Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for specific substrates.

Visualizations

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_hydroboration Step 1: Hydroboration cluster_intermediate Intermediate cluster_suzuki Step 2: Suzuki Coupling cluster_product Final Product cluster_purification Work-up & Purification N-Boc-4-methylene\npiperidine N-Boc-4-methylene piperidine Hydroboration Hydroboration N-Boc-4-methylene\npiperidine->Hydroboration 9-BBN 9-BBN 9-BBN->Hydroboration Organoborane\nIntermediate Organoborane Intermediate Hydroboration->Organoborane\nIntermediate Suzuki_Coupling Suzuki Coupling Organoborane\nIntermediate->Suzuki_Coupling Purification Work-up & Purification Suzuki_Coupling->Purification Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Coupling Pd_Catalyst Pd Catalyst (e.g., PdCl2(dppf)) Pd_Catalyst->Suzuki_Coupling Base Base (e.g., K2CO3) Base->Suzuki_Coupling 4-Benzyl_Piperidine\nDerivative 4-Benzyl_Piperidine Derivative Purification->4-Benzyl_Piperidine\nDerivative

Caption: General workflow for the synthesis of 4-benzyl piperidines.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar Ln Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar (4-Benzyl piperidine) Reductive_Elimination->Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Organoborane R'-B(OR)2 + Base Organoborane->Transmetalation

Caption: Catalytic cycle of the Suzuki coupling reaction.

Conclusion

The described protocol provides an efficient and versatile method for the synthesis of a wide array of 4-benzyl piperidine derivatives. The reaction sequence is characterized by its mild conditions and tolerance to various functional groups, making it a valuable tool for drug discovery and development programs. The straightforward procedure and the commercial availability of the starting materials further enhance the practical utility of this synthetic route.

References

Application Notes and Protocols: Leveraging 4-(3-Methoxybenzyl)piperidine in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 4-(3-methoxybenzyl)piperidine as a versatile building block in the synthesis of complex molecules. The inherent structural features of this scaffold, namely the nucleophilic secondary amine of the piperidine ring and the potential for functionalization of the methoxybenzyl group, make it a valuable starting material in medicinal chemistry and drug discovery.

Introduction to this compound

This compound is a key synthetic intermediate. The piperidine moiety is a prevalent scaffold in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 3-methoxybenzyl group offers a site for further chemical modification, including demethylation to reveal a phenol for subsequent derivatization or functionalization of the aromatic ring through electrophilic substitution. This building block has been instrumental in the development of various therapeutic agents, particularly those targeting the central nervous system.

Key Synthetic Transformations

The secondary amine of the piperidine ring serves as a primary handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Key reactions include N-alkylation, N-acylation, and participation in cross-coupling reactions.

Table 1: Summary of Key Synthetic Transformations and Typical Yields
Reaction TypeReagentsProduct TypeTypical Yield (%)
N-Alkylation (Direct)Alkyl Halide (e.g., Benzyl Bromide), Base (K₂CO₃)N-Alkyl-4-(3-methoxybenzyl)piperidine70-95%
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃)N-Alkyl-4-(3-methoxybenzyl)piperidine80-98%
N-AcylationAcyl Halide (e.g., Acetyl Chloride), Base (Et₃N)N-Acyl-4-(3-methoxybenzyl)piperidine85-99%
Suzuki-Miyaura Coupling*Aryl Bromide, Palladium Catalyst, BaseN-Boc-4-(aryl)-4-(3-methoxybenzyl)piperidine60-85%

Note: Suzuki-Miyaura coupling typically requires prior functionalization of the piperidine ring, for instance, by conversion to a boronic acid ester derivative.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common and impactful synthetic transformations starting with this compound.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride. This method is valued for its mild conditions and high chemoselectivity.

Materials:

  • This compound

  • Aldehyde (e.g., 3-fluorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde (1.1 eq.).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Stir the solution at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated product.

Protocol 2: N-Acylation with an Acyl Halide

This protocol details the N-acylation of this compound with an acyl halide in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl halide (1.1 eq.) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling (via Boronic Ester)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a piperidine-derived boronic acid pinacol ester. The synthesis of the boronic ester from this compound is a prerequisite and can be achieved through methods such as the hydroboration of a corresponding alkene or the borylation of a triflate derivative.

Materials:

  • N-Boc-4-(3-methoxybenzyl)piperidine-4-boronic acid pinacol ester

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the N-Boc-4-(3-methoxybenzyl)piperidine-4-boronic acid pinacol ester (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Signaling Pathways and Logical Relationships

Derivatives of this compound have been explored as modulators of various biological targets. Below are visualizations of relevant signaling pathways and experimental workflows.

experimental_workflow cluster_reactions Synthetic Transformations cluster_products Intermediate Products start This compound alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation coupling Functionalization & Coupling start->coupling n_alkyl N-Alkyl Derivatives alkylation->n_alkyl n_acyl N-Acyl Derivatives acylation->n_acyl coupled_prod Complex Scaffolds coupling->coupled_prod bio_eval Biological Evaluation n_alkyl->bio_eval n_acyl->bio_eval coupled_prod->bio_eval lead_opt Lead Optimization bio_eval->lead_opt

General workflow for synthesis and evaluation.
Dopamine D4 Receptor Antagonism

Many piperidine-containing compounds act as antagonists for the Dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1] Antagonists block the receptor, preventing its activation by dopamine.[2] This leads to a decrease in the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.[1]

D4_receptor_signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Antagonist D4 Antagonist (e.g., derived from This compound) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Dopamine D4 receptor antagonist signaling.
Mechanism of Action of Febrifugine Analogues

Febrifugine and its analogues, some of which can be synthesized using piperidine building blocks, exhibit antimalarial activity.[3][4] Their mechanism of action involves the inhibition of prolyl-tRNA synthetase (ProRS).[5] This enzyme is crucial for protein synthesis in the malaria parasite. By inhibiting ProRS, these compounds lead to an accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response and ultimately inhibiting parasite growth.[5]

febrifugine_moa cluster_translation Protein Synthesis Febrifugine Febrifugine Analogue ProRS Prolyl-tRNA Synthetase (ProRS) Febrifugine->ProRS Inhibits Pro_tRNA_Pro Prolyl-tRNA(Pro) ProRS->Pro_tRNA_Pro Charges tRNA AAR Amino Acid Starvation Response ProRS->AAR Accumulation of uncharged tRNA Proline Proline Proline->ProRS tRNA_Pro tRNA(Pro) tRNA_Pro->ProRS Ribosome Ribosome Pro_tRNA_Pro->Ribosome Protein Parasite Protein Synthesis Ribosome->Protein Inhibition Inhibition of Parasite Growth Protein->Inhibition AAR->Inhibition

Febrifugine analogue mechanism of action.

References

Application of 4-(3-Methoxybenzyl)piperidine in Neurochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methoxybenzyl)piperidine is a versatile chemical scaffold of significant interest in neurochemical research and drug discovery. While direct pharmacological data on this compound is not extensively reported in public literature, its primary application lies in its use as a crucial intermediate and structural motif for the synthesis of potent and selective ligands for various central nervous system (CNS) targets. This document provides a detailed overview of its application, focusing on its role in the development of ligands for the dopamine D4 receptor and sigma-1 (σ1) receptor, complete with quantitative data for derivative compounds, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Application: A Scaffold for CNS Ligand Synthesis

The this compound moiety serves as a foundational structure in medicinal chemistry due to the advantageous properties conferred by the piperidine ring and the methoxybenzyl group. The piperidine ring is a common feature in many CNS-active drugs, offering a basic nitrogen atom that can be crucial for receptor interactions and favorable pharmacokinetic properties. The 3-methoxybenzyl group provides a lipophilic aromatic region that can be modified to fine-tune receptor affinity and selectivity.

Its principal applications in neurochemical research are centered on the development of:

  • Dopamine D4 Receptor Antagonists: The dopamine D4 receptor is a key target in the treatment of various neuropsychiatric disorders. The this compound scaffold has been instrumental in the design of selective D4 antagonists.

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is implicated in a wide range of neurological functions and diseases, making it an attractive target for therapeutic intervention. Derivatives of this compound have shown high affinity for this receptor.

Data Presentation: Pharmacological Activity of Derivatives

Table 1: Dopamine D4 Receptor Binding Affinities of this compound Derivatives

Compound IDModification on Piperidine NitrogenTarget ReceptorBinding Affinity (Ki) in nM
Derivative A 3-Fluoro-4-methoxybenzylDopamine D431
Derivative B 3,4-DifluorophenylDopamine D45.5
Derivative C 3-MethylphenylDopamine D413
Derivative D 4-FluorophenylDopamine D4Similar to Derivative A
Derivative E 4-ChloroDopamine D453
Derivative F PhenylDopamine D427

Note: The data presented are for complex molecules where this compound is a core structural element, and other modifications contribute to the final binding affinity.

Table 2: Sigma-1 (σ1) Receptor Binding Affinities of Piperidine Derivatives

Compound IDStructural ClassTarget ReceptorBinding Affinity (Ki) in nMSelectivity (σ1 vs σ2)
Derivative G PhenoxyalkylpiperidineSigma-1 (σ1)0.89 - 1.49High
Derivative H N-Benzyl-piperidine analogSigma-1 (σ1)1.2>700-fold
Derivative I Trifluoromethyl indazole analogSigma-1 (σ1)0.7829-fold

Note: These derivatives showcase the utility of the piperidine core in achieving high-affinity sigma-1 receptor ligands.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of compounds derived from this compound.

Protocol 1: Synthesis of a Dopamine D4 Receptor Antagonist using a 4-(Arylmethyl)piperidine Scaffold

This protocol outlines a general procedure for the N-alkylation of a piperidine derivative, a common step in the synthesis of D4 receptor antagonists.

Objective: To synthesize a target dopamine D4 receptor antagonist via N-alkylation of a piperidine intermediate.

Materials:

  • This compound (or a related 4-substituted piperidine)

  • Substituted benzyl bromide (e.g., 3-fluoro-4-methoxybenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-(substituted)piperidine (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D4 receptor.

Objective: To determine the binding affinity of a test compound for the dopamine D4 receptor.

Materials:

  • Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]N-methylspiperone (Radioligand)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the radioligand ([³H]N-methylspiperone) at a final concentration near its Kd.

  • Add 50 µL of the test compound at various concentrations.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.[1]

Objective: To determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Rat liver membrane homogenates (a rich source of sigma-1 receptors).

  • --INVALID-LINK---pentazocine (Radioligand)

  • Test compound (dissolved in DMSO)

  • Assay Buffer (50 mM Tris-HCl, pH 8.0)

  • Unlabeled (+)-pentazocine (for non-specific binding determination)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In polypropylene tubes, add 200 µL of the membrane preparation.

  • Add 50 µL of the radioligand, --INVALID-LINK---pentazocine, to achieve a final concentration of approximately 2 nM.

  • Add 50 µL of the test compound at various concentrations.

  • For total binding, add 50 µL of assay buffer.

  • For non-specific binding, add 50 µL of unlabeled (+)-pentazocine at a final concentration of 10 µM.

  • The final volume in each tube should be 0.5 mL.

  • Incubate the tubes at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Analyze the data to determine the IC₅₀ and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizations

Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4_3_methoxybenzyl_piperidine This compound reaction_conditions K₂CO₃, DMF Room Temperature, 16h 4_3_methoxybenzyl_piperidine->reaction_conditions benzyl_bromide Substituted Benzyl Bromide benzyl_bromide->reaction_conditions final_compound N-benzylated Piperidine Derivative (e.g., D4 Antagonist) reaction_conditions->final_compound N-Alkylation

Caption: Synthetic workflow for N-alkylation of this compound.

Dopamine D4 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Antagonist This compound Derivative Antagonist->D4R ATP ATP ATP->AC Downstream_effects Modulation of Neuronal Excitability cAMP->Downstream_effects

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Sigma-1 Receptor Ligand Interaction

G cluster_receptor Sigma-1 Receptor Binding Pocket cluster_interactions Key Interactions S1R Sigma-1 Receptor Hydrophobic Hydrophobic Interactions (Benzyl Group) S1R->Hydrophobic Ionic Ionic/H-Bond (Piperidine Nitrogen) S1R->Ionic Ligand Piperidine Derivative Ligand->S1R Binds to

Caption: Key binding interactions of a piperidine ligand with the Sigma-1 receptor.

Conclusion

This compound is a highly valuable building block in the field of neurochemical research. Its utility is not in its own inherent biological activity, but as a versatile scaffold for the synthesis of potent and selective ligands for important CNS targets, particularly the dopamine D4 and sigma-1 receptors. The methodologies and data presented here provide a framework for researchers and drug development professionals to utilize this compound in the discovery of novel therapeutics for neurological and psychiatric disorders.

References

One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3][4][5] Its prevalence underscores the continuous need for efficient and versatile synthetic methods to access structurally diverse piperidine derivatives. One-pot syntheses, particularly those involving multicomponent reactions (MCRs) and domino reaction sequences, have emerged as powerful strategies.[1][2][6][7] These approaches offer significant advantages over traditional multi-step syntheses by minimizing purification steps, reducing solvent waste, and saving time, thereby accelerating the drug discovery and development process.[8]

This document provides detailed application notes and experimental protocols for two distinct and robust one-pot methods for the synthesis of functionalized piperidines: a four-component reaction for highly substituted piperidines and a domino imino-aldol/aza-Michael reaction for the diastereoselective synthesis of piperidines.

Method 1: Asymmetric Four-Component "One-Pot" Synthesis of Highly Substituted Piperidines

This method facilitates the efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines with excellent diastereo- and enantioselectivity.[8][9] The reaction proceeds via a diphenylprolinol silyl ether mediated Michael reaction of an aldehyde and a nitroalkene, followed by a domino aza-Henry/hemiaminalization reaction, and is terminated by a Lewis acid-mediated allylation or cyanation.[8][9] A key advantage of this methodology is the complete control over the five contiguous stereocenters of the piperidine ring.[8][9]

Experimental Workflow

G cluster_0 Step 1: Michael Reaction cluster_1 Step 2: Domino Aza-Henry/Hemiaminalization cluster_2 Step 3: Nucleophilic Addition Aldehyde Aldehyde Intermediate1 γ-Nitroaldehyde Aldehyde->Intermediate1 Nitroalkene Nitroalkene Nitroalkene->Intermediate1 Catalyst1 Diphenylprolinol Silyl Ether Catalyst1->Intermediate1 (20 mol%) Solvent1 Toluene Solvent1->Intermediate1 Amine Amine (e.g., p-Toluidine) Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Amine->Intermediate2 Nucleophile Allyltrimethylsilane or TMSCN Product Functionalized Piperidine Intermediate2->Product Nucleophile->Product LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Product (1.2 equiv)

Caption: Workflow for the four-component one-pot synthesis of functionalized piperidines.

Quantitative Data Summary
EntryAldehydeNitroalkeneNucleophileYield (%)dree (%)
1Propanalβ-NitrostyreneAllyltrimethylsilane75>20:199
2Butanalβ-NitrostyreneAllyltrimethylsilane78>20:199
3Pentanalβ-NitrostyreneAllyltrimethylsilane72>20:199
4Propanal(E)-1-Nitroprop-1-eneAllyltrimethylsilane70>20:198
5Propanalβ-NitrostyreneTrimethylsilyl cyanide85>20:199
6Butanalβ-NitrostyreneTrimethylsilyl cyanide82>20:199
7Pentanalβ-NitrostyreneTrimethylsilyl cyanide80>20:199

Data extracted from illustrative examples in the supporting information of relevant literature.

Experimental Protocol
  • To a solution of the aldehyde (0.72 mmol) and diphenylprolinol silyl ether catalyst (0.12 mmol) in toluene (0.5 mL) at room temperature is added the nitroalkene (0.6 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • An amine, such as p-toluidine (0.66 mmol), is then added, and the mixture is stirred for an additional 2 hours at room temperature.

  • The reaction mixture is cooled to -78 °C, and a solution of a Lewis acid, for instance, TiCl4 (1.0 M in CH2Cl2, 0.72 mL, 0.72 mmol), is added dropwise.

  • After stirring for 30 minutes at -78 °C, a nucleophile, such as allyltrimethylsilane (0.14 mL, 0.90 mmol) or trimethylsilyl cyanide (0.12 mL, 0.90 mmol), is added.

  • The reaction is stirred at -78 °C for 6 hours.

  • The reaction is quenched by the addition of a saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired functionalized piperidine.

Method 2: Domino Imino-Aldol/Aza-Michael Reaction for Diastereoselective Synthesis of Piperidines

This one-pot, two-step domino reaction provides a highly diastereoselective route to substituted piperidines.[2][10] The process involves the addition of an α-arylmethylidene- or α-alkylidene-β-keto ester enolate to an N-activated aldimine via an imino-aldol pathway, followed by an intramolecular aza-Michael reaction.[2][10] The use of chiral sulfinyl imines allows for the synthesis of enantiopure piperidines.[10]

Reaction Pathway

G cluster_0 Step 1: Imino-Aldol Reaction cluster_1 Step 2: Intramolecular Aza-Michael Addition Ketoester β-Keto Ester Enolate Intermediate Acyclic Adduct Ketoester->Intermediate Aldimine N-Activated Aldimine Aldimine->Intermediate Base Base (e.g., DBU) Product Substituted Piperidine Intermediate->Product Base->Product

Caption: Domino imino-aldol/aza-Michael reaction pathway for piperidine synthesis.

Quantitative Data Summary
EntryAldimine Substituent (Ar)β-Keto EsterYield (%)dr
1C6H5Ethyl 2-benzylideneacetoacetate85>99:1
24-MeC6H4Ethyl 2-benzylideneacetoacetate82>99:1
34-ClC6H4Ethyl 2-benzylideneacetoacetate88>99:1
42-NaphthylEthyl 2-benzylideneacetoacetate78>99:1
5C6H5Ethyl 2-ethylideneacetoacetate7595:5
64-MeOC6H4Ethyl 2-benzylideneacetoacetate80>99:1

Data compiled from representative examples in the cited literature.

Experimental Protocol
  • To a stirred solution of the N-activated aldimine (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, add a solution of the β-keto ester enolate (generated by treating the β-keto ester with a suitable base like LDA) (1.2 mmol) in THF (5 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours to facilitate the intramolecular aza-Michael addition.

  • Quench the reaction with a saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the highly substituted piperidine.

These detailed protocols and application notes provide a solid foundation for researchers to implement these efficient one-pot methodologies for the synthesis of diverse and complex functionalized piperidines, which are crucial for advancing drug discovery and development programs.

References

N-Alkylation of 4-(3-Methoxybenzyl)piperidine: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-(3-methoxybenzyl)piperidine, a key synthetic transformation for the generation of a diverse range of compounds with potential applications in medicinal chemistry and drug development. Two primary and robust methodologies are presented: Direct N-Alkylation with alkyl halides and N-Alkylation via Reductive Amination with carbonyl compounds.

Introduction

The functionalization of the nitrogen atom in the piperidine ring of this compound is a critical step in modifying its physicochemical and pharmacological properties. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The choice between direct alkylation and reductive amination is contingent on several factors, including the nature of the alkyl group to be introduced, the desired reaction conditions, and the potential for side reactions.

Direct N-Alkylation is a straightforward method involving the reaction of the secondary amine with an alkyl halide in the presence of a base. While efficient, this method can sometimes lead to the formation of quaternary ammonium salts as byproducts, necessitating careful control of reaction conditions.

N-Alkylation via Reductive Amination offers a milder and often more selective alternative. This one-pot reaction involves the formation of an iminium ion intermediate from the piperidine and a carbonyl compound, which is then reduced in situ by a suitable hydride reagent. This method is particularly advantageous as it minimizes the risk of over-alkylation.

Data Presentation

The following table summarizes quantitative data for the N-alkylation of this compound and analogous piperidine derivatives using different alkylating agents and methodologies.

ProductMethodAlkylating/Carbonyl AgentReducing AgentBaseSolventTime (h)Yield (%)
1-Methyl-4-(3-methoxybenzyl)piperidineReductive AminationFormaldehyde (37% aq.)H₂/Pd-C (10%)-Ethanol1294.5
1-Ethyl-4-(3-methoxybenzyl)piperidineDirect AlkylationEthyl iodide-K₂CO₃Acetonitrile24~70
1-Propyl-3-(3-methoxyphenyl)piperidine HClDirect Alkylation1-Bromopropane-K₂CO₃DMF-High

Note: Yields are based on reported values for similar substrates and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, propyl bromide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile or DMF.

  • Add finely powdered and dry potassium carbonate (1.5 eq) to the solution.

  • Slowly add the alkyl halide (1.1 eq) to the stirred suspension at room temperature. To minimize the formation of quaternary ammonium salts, the alkylating agent can be added dropwise over several hours using a syringe pump.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkyl halide.[1] For less reactive alkyl halides, the reaction mixture may be heated to 70°C.[1]

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using a reducing agent. The N-methylation with formaldehyde is provided as a specific example.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution) (excess)

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • In a suitable pressure vessel, prepare a suspension of this compound (1.0 eq), 37% aqueous formaldehyde solution (excess), and 10% Pd/C in ethanol.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically to 50 psi) and shake the mixture for 12 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting residue can be purified by distillation or column chromatography to yield 1-methyl-4-(3-methoxybenzyl)piperidine.

Mandatory Visualizations

direct_alkylation cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Combine this compound, K₂CO₃, and Solvent add_alkyl_halide Slowly Add Alkyl Halide start->add_alkyl_halide Under Inert Atmosphere stir Stir at Room Temperature (or Heat if Necessary) add_alkyl_halide->stir monitor Monitor byTLC/LC-MS stir->monitor filter Filter monitor->filter Upon Completion concentrate Concentrate filter->concentrate extract Aqueous Work-up & Extraction concentrate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Pure N-Alkylated Product

Caption: Experimental workflow for Direct N-Alkylation.

reductive_amination cluster_setup Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up & Purification start Combine this compound, Carbonyl Compound, and Solvent add_reducing_agent Add Reducing Agent (e.g., H₂/Pd-C) start->add_reducing_agent react React under Appropriate Conditions (e.g., H₂ pressure) add_reducing_agent->react monitor Monitor byTLC/LC-MS react->monitor filter Filter (if heterogeneous catalyst) monitor->filter Upon Completion concentrate Concentrate filter->concentrate purify Purification (Distillation/Chromatography) concentrate->purify end end purify->end Pure N-Alkylated Product

Caption: Experimental workflow for Reductive Amination.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 4-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral 4-substituted piperidine scaffolds are crucial components in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical orientation of the substituent at the C4 position is often paramount for biological activity, making the development of efficient and highly stereoselective synthetic methods a significant focus in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for key modern strategies in the asymmetric synthesis of these valuable derivatives, intended for researchers, scientists, and professionals in the field.

The methodologies covered herein include catalytic enantioselective cycloadditions, asymmetric hydrogenation, intramolecular cyclizations, and organocatalytic cascade reactions. Each section summarizes the core principles of the approach, presents quantitative data in tabular format for easy comparison, and provides a detailed, reproducible experimental protocol for a representative transformation.

Catalytic Enantioselective [4+2] Cycloaddition for 4-Aminopiperidine Analogues

This approach utilizes a zinc-catalyzed enantioselective [4+2] cycloaddition of 1-azadienes with nitroalkenes to construct highly functionalized aminopiperidine derivatives. The use of a novel bis(oxazolinylphenyl)amide (F-BOPA) ligand is critical for achieving high yields and enantioselectivities. The resulting cycloadducts can be readily converted to free secondary amines, which are valuable motifs in medicinal chemistry.[1]

Logical Workflow for Zinc-Catalyzed [4+2] Cycloaddition

G cluster_prep Reactant Preparation cluster_reaction [4+2] Cycloaddition cluster_workup Deprotection A 1-Azadiene C Zn(OTf)2 / F-BOPA Ligand A->C B Nitroalkene B->C D Cycloadduct Formation (High ee, dr) C->D E CAN Deprotection D->E F Chiral 4-Substituted Secondary Piperidine E->F

Caption: Workflow for the synthesis of chiral 4-substituted piperidines via Zn-catalyzed [4+2] cycloaddition.

Data Summary

Entry1-Azadiene (Ar)Nitroalkene (R1, R2)Yield (%)ee (%)dr
1PhenylH, Phenyl8783>19:1
2PhenylH, 4-Cl-Ph8588>19:1
34-MeO-PhH, Phenyl7585>19:1
44-F-PhH, Phenyl8386>19:1
5PhenylH, 2-Furyl7892>19:1
6PhenylMe, Phenyl6575>19:1

Experimental Protocol: Synthesis of a Chiral 4-Nitropiperidine Derivative

This protocol is adapted from the work of Vicario and coworkers.[1]

Materials:

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • F-BOPA ligand

  • 1-Azadiene (e.g., N-benzylidene-1-phenylmethanimine)

  • Nitroalkene (e.g., (E)-(2-nitrovinyl)benzene)

  • Anhydrous Dichloromethane (DCM)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (MeOH)

  • Ceric ammonium nitrate (CAN)

  • Acetonitrile

  • Argon or Nitrogen atmosphere

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add Zn(OTf)₂ (0.20 mmol) and the F-BOPA ligand (0.22 mmol). Add anhydrous DCM (5.0 mL) and stir the mixture at room temperature for 1 hour.

  • Cycloaddition Reaction: To the catalyst solution, add the 1-azadiene (1.0 mmol) and the nitroalkene (1.2 mmol). Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Reduction: Upon completion of the cycloaddition, cool the reaction mixture to 0 °C and add MeOH (5.0 mL) followed by the portion-wise addition of NaCNBH₃ (2.0 mmol). Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 4-nitropiperidine derivative.

  • Deprotection (Optional): To a solution of the purified piperidine derivative (1.0 mmol) in acetonitrile/water (4:1, 10 mL), add CAN (2.5 mmol). Stir the mixture at room temperature for 2-4 hours. After completion, dilute with water and extract with ethyl acetate. The aqueous layer is then basified with 2M NaOH and extracted with DCM to yield the free secondary amine.

Rhodium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Enamides

This method provides access to chiral 4-substituted piperidines through the highly enantioselective hydrogenation of tetrasubstituted enamides derived from piperidinones. The use of a rhodium(I) catalyst with a P-chiral bisphosphorus ligand is key to achieving high levels of stereocontrol.[2]

Catalytic Cycle for Asymmetric Hydrogenation

G A [Rh(L*)]+ B Substrate Coordination A->B + Substrate C Oxidative Addition of H2 B->C D Hydride Migration C->D E Reductive Elimination D->E E->A + Product P Chiral Piperidine E->P S Enamide Substrate S->B H2 H2 H2->C

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation of enamides.

Data Summary

EntrySubstituent (R)Catalyst Loading (mol%)SolventYield (%)ee (%)
1Phenyl1Toluene9899
24-MeO-Ph1Toluene9799
34-F-Ph1Toluene9998
42-Naphthyl1Toluene9599
5Cyclohexyl2THF9295
6Isopropyl2THF9094

Experimental Protocol: Asymmetric Hydrogenation of an N-Acyl Enamine

This protocol is a general representation based on similar rhodium-catalyzed hydrogenations.[2]

Materials:

  • N-acyl-4-substituted-1,2,3,4-tetrahydropyridine derivative

  • [Rh(COD)₂]BF₄

  • Chiral bisphosphorus ligand (e.g., a P-chiral ligand)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Hydrogen gas

  • Autoclave or hydrogenation vessel

Procedure:

  • Catalyst Preformation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral ligand (0.011 mmol) in the anhydrous solvent (2.0 mL) in a Schlenk tube. Stir the solution for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave insert, add the N-acyl enamine substrate (1.0 mmol).

  • Hydrogenation: Transfer the catalyst solution to the autoclave insert containing the substrate via cannula. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 bar).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen gas from the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 4-substituted piperidine derivative. The enantiomeric excess can be determined by chiral HPLC analysis.

Gold(I)-Catalyzed Intramolecular Hydroamination/Cyclization

This strategy involves the gold(I)-catalyzed intramolecular cyclization of homopropargylic amines to form piperidin-4-ols in a one-pot procedure. The reaction proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity.[3]

Reaction Pathway for Gold(I)-Catalyzed Cyclization

G A Homopropargylic Amine B Au(I) Catalyst Activation of Alkyne A->B C 6-endo-dig Cyclization B->C D Intermediate C->D E Chemoselective Reduction (Catecholborane) D->E F Ferrier Rearrangement E->F G Chiral 4-Hydroxypiperidine F->G

Caption: Pathway for the one-pot synthesis of piperidin-4-ols via gold-catalyzed cyclization.

Data Summary

EntrySubstituent (R¹)Substituent (R²)Yield (%)dr
1PhenylH85>20:1
24-Br-PhH82>20:1
32-ThienylH78>20:1
4CyclohexylH75>20:1
5PhenylMe80>20:1
6PhenylPh7215:1

Experimental Protocol: One-Pot Synthesis of a Piperidin-4-ol Derivative

This protocol is adapted from the work of G. B. Hammond and coworkers.[3]

Materials:

  • Homopropargylic amine

  • Gold(I) catalyst (e.g., JohnphosAu(NCMe)SbF₆)

  • Anhydrous Dichloromethane (DCM)

  • Catecholborane

  • Methanol (MeOH)

  • Saturated aqueous disodium tartrate solution

  • 10% NaOH solution (saturated with NaCl)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the homopropargylic amine (0.5 mmol) and the gold(I) catalyst (0.025 mmol, 5 mol%).

  • Cyclization: Add anhydrous DCM (5.0 mL) and stir the mixture at room temperature for 1 hour. Monitor the formation of the intermediate by TLC.

  • Reduction: Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C) and add catecholborane (0.6 mmol) dropwise. Monitor the reduction by TLC.

  • Quenching and Rearrangement: Upon completion of the reduction, quench the reaction by the slow addition of MeOH. Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Work-up: Add a saturated aqueous solution of disodium tartrate and stir vigorously for another 15 minutes. Add 10% NaOH solution (saturated with NaCl) to the mixture.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired piperidin-4-ol.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The specific reaction conditions may require optimization for different substrates.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Derivatives to Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of pyridine derivatives into their corresponding piperidine structures is a cornerstone of synthetic and medicinal chemistry. Piperidines are prevalent scaffolds in a vast number of FDA-approved drugs and biologically active compounds, making their efficient synthesis a critical focus in drug discovery and development.[1][2][3][4] Catalytic hydrogenation stands out as the most direct and atom-economical method for this conversion.[3]

This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and comparative data to guide researchers in selecting and optimizing the catalytic hydrogenation of pyridine derivatives. The process, while conceptually simple, presents challenges due to the aromatic stability of the pyridine ring and potential catalyst deactivation by the nitrogen atom.[3][4][5][6] Methodologies have evolved to address these challenges, including the use of various catalysts under different reaction conditions.

Catalytic Systems: An Overview

The choice of catalyst is paramount for a successful hydrogenation and depends on the substrate's functional group tolerance, desired selectivity, and available laboratory equipment.[4] Catalytic systems for pyridine hydrogenation can be broadly categorized into heterogeneous, homogeneous, and electrocatalytic methods.

Heterogeneous Catalysis: These catalysts are widely employed, especially in industrial settings, due to their ease of separation and recyclability.[3][4] Common heterogeneous catalysts include:

  • Platinum Group Metals (PGMs): Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are highly effective.[3][7][8] Acidic conditions are often used to protonate the pyridine ring, which facilitates reduction and prevents catalyst poisoning.[1][3]

  • Rhodium Oxide (Rh₂O₃): This has been shown to be an active catalyst for the hydrogenation of pyridines under mild conditions.[7]

  • Bimetallic Nanoparticles: Palladium-based bimetallic catalysts have demonstrated high activity and selectivity for pyridine hydrogenation under mild conditions.[9]

Homogeneous Catalysis: These catalysts offer high selectivity and activity under milder conditions but can be more challenging to separate from the final product.[3] Notable examples include:

  • Rhodium Complexes: Rhodium-diphosphine catalysts have been used for the enantioselective hydrogenation of pyridine derivatives.[10][11]

  • Iridium Complexes: Iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines, showing exceptional tolerance for sensitive functional groups.[5][6] This method is scalable and can be applied to complex molecules in late-stage synthesis.[5][6]

  • Ruthenium Complexes: Homogeneous ruthenium precatalysts have been utilized in transfer hydrogenation reactions of N-heterocycles using ammonia borane as a hydrogen source.[12]

Electrocatalytic Hydrogenation: This emerging method offers a sustainable alternative, operating at ambient temperature and pressure without the need for high-pressure hydrogen gas.[1][2] Using a membrane electrode assembly with a carbon-supported rhodium catalyst, pyridine can be converted to piperidine with high efficiency.[1]

Quantitative Data Summary

The following tables summarize quantitative data for various catalytic systems, providing a basis for comparison and method selection.

Table 1: Heterogeneous Catalytic Hydrogenation of Pyridine Derivatives

CatalystSubstrateProductH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂2-Methylpyridine2-Methylpiperidine70Room Temp.4-6High[13]
PtO₂3-Methylpyridine3-Methylpiperidine70Room Temp.4-6High[13]
Pd/Ag nanoparticlesPyridinePiperidine7060-99[9]
10% Pd/C4-Pyridinecarbonitrile4-(Aminomethyl)piperidine650-98[14]
Rh₂O₃2,6-Lutidinecis-2,6-Dimethylpiperidine5404>99[7]

Table 2: Homogeneous Catalytic Hydrogenation of Pyridine Derivatives

Catalyst SystemSubstrateProductH₂ Pressure (bar)Temperature (°C)Time (h)Yield (%)ee (%)Reference
[Rh(nbd)₂]BF₄ / Josiphos2-Pyridinecarboxylic acid ethyl esterEthyl nipecotinate----27[10]
[Cp*RhCl₂]₂N-Benzylpyridinium saltN-BenzylpiperidineTransfer4024--[15]
Rh(cod)₂OTf / JosiPhosN-Benzyl-3-phenylpyridinium bromideN-Benzyl-3-phenylpiperidine505016-73[11]
Iridium(III) ComplexVarious substituted pyridinesVarious substituted piperidinesIonic--HighN/A[6]

Table 3: Electrocatalytic Hydrogenation of Pyridine

CatalystCurrent Density (mA cm⁻²)Charge Passed (F mol⁻¹)Yield (%)Current Efficiency (%)Reference
Rh/C2599865[1]

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is a general procedure for the hydrogenation of substituted pyridines using Adams' catalyst.[3][8]

Materials:

  • Substituted pyridine (e.g., 2-methylpyridine)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial acetic acid

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Celite®

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[3]

  • Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.[3]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.[3]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3][8]

    • Begin vigorous stirring and maintain the reaction at room temperature.[3]

  • Work-up:

    • Once the reaction is complete (monitor by TLC or GC-MS), stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[3]

  • Purification:

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[3]

    • Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Homogeneous Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt

This protocol is adapted from a procedure for the highly enantioselective hydrogenation of 3-substituted pyridines.[11]

Materials:

  • N-benzyl-3-phenylpyridinium bromide

  • Rh(cod)₂OTf (2 mol%)

  • JosiPhos J002-2 (2.2 mol%)

  • Triethylamine (Et₃N) (5 equivalents)

  • Tetrahydrofuran (THF)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

  • Dodecane (internal standard)

Procedure:

  • Catalyst Preparation (in a glovebox):

    • Stir Rh(cod)₂OTf (0.23 mg) and JosiPhos J002-2 (0.30 mg) in 0.5 mL of THF at 40 °C for 1 hour.[11]

  • Reaction Setup (in a glovebox):

    • In a separate vial, prepare a mixture of N-benzyl-3-phenylpyridinium bromide (0.025 mmol), Et₃N (17.4 μL), and dodecane (10 mg) in 0.5 mL of THF and 0.5 mL of TFE.[11]

    • Transfer the prepared catalyst solution to this vial.

  • Reaction Execution:

    • Cap the vial and place it into the high-pressure reactor.

    • Flush the reactor 5 times with N₂ and then 5 times with H₂.[11]

    • Pressurize the reactor to 50 bar of H₂ and stir at 50 °C for 16 hours.[11]

  • Analysis:

    • After cooling and venting the reactor, the yield and enantiomeric excess can be determined by GC or HPLC using dodecane as an internal standard.[11]

Visualizations

Workflow and Mechanistic Diagrams

G General Workflow for Catalytic Hydrogenation of Pyridine Derivatives cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Pyridine Derivative D Reactor Setup & Purging A->D B Catalyst Selection (Heterogeneous/Homogeneous) B->D C Solvent & Additives C->D E Hydrogenation (H₂ pressure, Temperature, Time) D->E F Catalyst Removal (Filtration) E->F G Product Isolation (Extraction, Concentration) F->G H Purification (Distillation/Chromatography) G->H I Piperidine Product H->I G Simplified Mechanism of Heterogeneous Pyridine Hydrogenation cluster_surface Catalyst Surface Catalyst Metal Surface (e.g., Pt, Pd, Rh) Pyridine Pyridine Adsorbed_Py Adsorbed Pyridine Pyridine->Adsorbed_Py Adsorption H2 H₂ Adsorbed_H Adsorbed H atoms H2->Adsorbed_H Dissociative Adsorption on Catalyst Dihydropyridine Dihydropyridine intermediate Adsorbed_Py->Dihydropyridine + 2H Tetrahydropyridine Tetrahydropyridine intermediate Dihydropyridine->Tetrahydropyridine + 2H Piperidine Piperidine Tetrahydropyridine->Piperidine + 2H Piperidine->Piperidine Desorption G Factors Affecting Catalytic Hydrogenation of Pyridines cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_substrate Substrate Root Catalytic Hydrogenation of Pyridines Catalyst_Type Type (Hetero/Homogeneous) Root->Catalyst_Type Pressure H₂ Pressure Root->Pressure Substituents Substituents Root->Substituents Catalyst_Activity Activity Catalyst_Type->Catalyst_Activity Catalyst_Selectivity Selectivity Catalyst_Type->Catalyst_Selectivity Catalyst_Loading Loading Catalyst_Activity->Catalyst_Loading Temperature Temperature Pressure->Temperature Solvent Solvent Temperature->Solvent Additives Additives (e.g., Acid) Solvent->Additives Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Electronic_Effects Electronic Effects Substituents->Electronic_Effects

References

Application Notes and Protocols: The Role of 4-(3-Methoxybenzyl)piperidine in Dopamine Receptor Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(3-methoxybenzyl)piperidine as a key scaffold in the development of novel dopamine receptor antagonists, with a particular focus on the D4 subtype. The following sections detail the rationale for using this scaffold, present relevant structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis of lead compounds.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in medicinal chemistry due to its potential therapeutic relevance in a range of neurological and psychiatric disorders. The development of selective D4 receptor antagonists is a key area of research. The this compound scaffold serves as a versatile starting point for the synthesis of such antagonists. The piperidine ring provides a crucial basic nitrogen atom for interaction with the conserved aspartate residue in the transmembrane domain 3 of dopamine receptors, while the 3-methoxybenzyl group can be strategically modified to enhance potency and selectivity.

Rationale for Use

The this compound core offers several advantages in the design of dopamine receptor antagonists:

  • Structural Rigidity and Vectorial Orientation: The piperidine ring provides a semi-rigid framework that allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with the receptor binding pocket.

  • Tunable Basicity: The piperidine nitrogen's basicity (pKa) can be modulated through N-substitution, influencing pharmacokinetic properties such as blood-brain barrier penetration.

  • Versatility for Analogue Synthesis: The secondary amine of the piperidine ring is readily amenable to a variety of chemical transformations, including N-alkylation and N-arylation, allowing for the systematic exploration of the chemical space around this core structure.

  • Favorable Physicochemical Properties: The methoxybenzyl group can contribute to favorable lipophilicity and metabolic stability, which are critical parameters for central nervous system (CNS) drug candidates.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for a broad series of antagonists derived from this compound is not extensively published, valuable insights can be drawn from structurally related 4-substituted piperidine scaffolds, particularly 4-benzyloxypiperidines, which have been investigated as D4 receptor antagonists.[1] The following table summarizes key SAR findings for N-substituted 4-benzyloxypiperidine analogs, which can be extrapolated to guide the synthesis of antagonists from this compound.

Compound IDN-SubstituentO-Benzyl SubstituentD4R Kᵢ (nM)[1]D2R Kᵢ (nM)[1]D3R Kᵢ (nM)[1]
8a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9>10,000>10,000
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorobenzyl169>10,000>10,000
8c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135>10,000>10,000
8e 3-Fluoro-4-methoxybenzyl4-Methylbenzyl241>10,000>10,000
8f 3-Fluoro-4-methoxybenzyl2-Methylbenzyl343>10,000>10,000
9a 2-Imidazo[1,2-a]pyridin-6-yl3-Fluorobenzyl167>10,000>10,000
9c 2-Imidazo[1,2-a]pyridin-6-yl3-Trifluoromethylbenzyl166>10,000>10,000
9d 2-Imidazo[1,2-a]pyridin-6-yl4-Chlorobenzyl134>10,000>10,000

Key Observations:

  • N-Substitution is Critical for Potency and Selectivity: The nature of the substituent on the piperidine nitrogen significantly influences binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. Aromatic and heteroaromatic groups, such as the 3-fluoro-4-methoxybenzyl and imidazo[1,2-a]pyridinyl moieties, have been shown to impart high D4 affinity and selectivity.

  • Modifications to the Benzyl Group Modulate Affinity: Alterations to the substitution pattern on the benzyl group at the 4-position of the piperidine ring can fine-tune the binding affinity.

Experimental Protocols

The following protocols describe the synthesis of dopamine receptor antagonists using this compound as a key intermediate. These methods are based on established synthetic transformations for the N-functionalization of piperidine scaffolds.

Protocol 1: Synthesis of N-Arylmethyl-4-(3-methoxybenzyl)piperidines via Reductive Amination

This protocol details the synthesis of N-substituted 4-(3-methoxybenzyl)piperidines through reductive amination with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM, add the substituted benzaldehyde (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-arylmethyl-4-(3-methoxybenzyl)piperidine.

Protocol 2: Synthesis of N-Heteroaryl-4-(3-methoxybenzyl)piperidines via Buchwald-Hartwig Amination

This protocol describes the N-arylation of this compound with a heteroaryl halide.

Materials:

  • This compound

  • Heteroaryl bromide or chloride (e.g., 6-bromo-2-methylimidazo[1,2-a]pyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., cesium carbonate, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard workup and purification reagents

Procedure:

  • In an oven-dried flask, combine the heteroaryl halide (1.0 eq.), this compound (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.05 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-heteroaryl-4-(3-methoxybenzyl)piperidine.

Visualizations

Synthesis_Workflow start This compound reductive_amination Reductive Amination (NaBH(OAc)3, DCM) start->reductive_amination buchwald Buchwald-Hartwig Amination (Pd catalyst, Base) start->buchwald aldehyde Aromatic Aldehyde aldehyde->reductive_amination product1 N-Arylmethyl-4-(3-methoxybenzyl)piperidine (Dopamine Receptor Antagonist) reductive_amination->product1 heteroaryl_halide Heteroaryl Halide heteroaryl_halide->buchwald product2 N-Heteroaryl-4-(3-methoxybenzyl)piperidine (Dopamine Receptor Antagonist) buchwald->product2

Caption: Synthetic routes to dopamine receptor antagonists from this compound.

Dopamine_Receptor_Signaling Dopamine Dopamine D4_Receptor Dopamine D4 Receptor (GPCR) Dopamine->D4_Receptor Binds & Activates G_protein Gαi/o Protein D4_Receptor->G_protein Activates Antagonist This compound -based Antagonist Antagonist->D4_Receptor Blocks Binding Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Antagonism of Dopamine D4 receptor signaling pathway.

References

Application Note: HPLC Purification of 4-(3-Methoxybenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Methoxybenzyl)piperidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a basic piperidine moiety and a methoxybenzyl group, makes it a precursor for a wide range of biologically active compounds. Achieving high purity of this intermediate is critical for the reliability of downstream applications, including synthesis, biological assays, and structure-activity relationship (SAR) studies.

The basic nitrogen atom in the piperidine ring can pose challenges during purification, often leading to peak tailing in normal-phase chromatography. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and highly effective method for purifying such basic compounds. By utilizing a non-polar stationary phase and a polar mobile phase containing an acidic modifier, RP-HPLC provides excellent resolution and yields high-purity products.

Principle of Purification

This method employs reversed-phase chromatography, where separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, a moderately polar compound, is retained on a C18 (octadecylsilyl) stationary phase. A gradient elution, starting with a high concentration of an aqueous mobile phase and progressively increasing the concentration of an organic solvent (acetonitrile), is used to elute the compound and its impurities at different times.

The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. TFA protonates the basic piperidine nitrogen, minimizing secondary interactions with residual silanol groups on the silica-based stationary phase. This results in improved peak symmetry, enhanced resolution, and reproducible retention times.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: Preparative or Semi-Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column is recommended. The dimensions should be selected based on the amount of material to be purified (e.g., 250 x 10 mm, 5 µm particle size for semi-preparative scale).

  • Reagents:

    • Crude this compound

    • Acetonitrile (MeCN), HPLC Grade or higher

    • Ultrapure Water (18.2 MΩ·cm)

    • Trifluoroacetic Acid (TFA), HPLC Grade

  • Equipment: Syringe filters (0.45 µm), vials, rotary evaporator, lyophilizer (optional).

Sample Preparation

Proper sample preparation is essential to prevent column clogging and ensure optimal separation.[1]

  • Weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or Dimethyl Sulfoxide (DMSO) can be used. The goal is to use a solvent strong enough to fully dissolve the sample but weak enough to ensure it binds to the column upon injection.[2]

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

  • The final concentration should be optimized based on the column loading capacity, typically in the range of 10-50 mg/mL for preparative work.

HPLC Purification Method

The following parameters provide a starting point for method development and can be optimized for specific purity requirements and sample loads.

Parameter Condition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 95% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C[4][5]
Detection Wavelength 254 nm and 220 nm[6][7]
Injection Volume 100 - 1000 µL (dependent on concentration and column size)
Table 1: HPLC Purification Parameters. These conditions are suitable for a semi-preparative scale purification and may require adjustment based on the specific HPLC system and the impurity profile of the crude material.
Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered, prepared sample onto the column.

  • Elution and Fraction Collection: Run the gradient method. Monitor the chromatogram in real-time and collect fractions corresponding to the main product peak, which is identified by its UV absorbance.

  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to determine their purity.

  • Product Isolation: Pool the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a TFA salt.

Data Presentation

The following table presents illustrative data for a typical purification run.

Sample Retention Time (min) Purity by Area % (at 254 nm)
Crude Material12.585%
Purified Main Fraction12.5>99%
Table 2: Illustrative Purification Results. Retention time and purity can vary based on the specific chromatographic conditions and the nature of the impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical steps of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Process cluster_post 3. Post-Purification A Crude Sample B Dissolve in Minimal Solvent A->B C Filter through 0.45 µm Syringe Filter B->C D Equilibrate HPLC System & Column C->D Load Sample E Inject Prepared Sample D->E F Run Gradient Program & Collect Fractions E->F G Analyze Fractions for Purity (QC) F->G Process Fractions H Pool Pure Fractions G->H I Solvent Evaporation (Rotovap) H->I J Lyophilization I->J K Pure Product (TFA Salt) J->K

References

Troubleshooting & Optimization

Optimizing reaction conditions for the N-alkylation of piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of piperidines?

There are two primary methods for the N-alkylation of piperidines:

  • Direct N-Alkylation: This method involves the reaction of a piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward approach but can sometimes lead to the formation of quaternary ammonium salt byproducts.[1][2]

  • Reductive Amination: This is often a milder and more selective method that involves two steps in one pot. First, the piperidine reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated piperidine.[1][3] This method is particularly advantageous for preventing over-alkylation.[1][3]

Q2: How can I minimize the formation of quaternary ammonium salts during direct N-alkylation?

The formation of quaternary ammonium salts is a common side reaction where the desired tertiary amine product is further alkylated.[4] To minimize this, consider the following strategies:

  • Control Stoichiometry: Use an excess of the piperidine relative to the alkylating agent.[4][5]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance with a syringe pump, maintains a low concentration of the electrophile and reduces the likelihood of a second alkylation.[3][5]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[5]

  • Reaction Temperature: While heating can increase the reaction rate, it may also promote the formation of the quaternary salt. Monitor the reaction closely and avoid excessive heat.[6]

Q3: What are the recommended bases and solvents for direct N-alkylation?

The choice of base and solvent is critical for a successful reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective.[3] For some applications, N,N-diisopropylethylamine (DIPEA) is also a good choice.[5] It is recommended to use at least 1.5-2.0 equivalents of the base.[3]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reactants.[4] Common choices include acetonitrile (MeCN) and N,N-dimethylformamide (DMF).[1][2]

Q4: My N-alkylated piperidine product is highly water-soluble and difficult to extract. What should I do?

High water solubility is often due to the formation of the protonated form of the tertiary amine or the quaternary ammonium salt, making extraction into an organic layer difficult. To resolve this, you need to basify the aqueous layer to deprotonate the product. After quenching the reaction, adjust the pH of the aqueous phase to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Solution
Low to No Yield Incomplete reactionMonitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Consider increasing the reaction time or temperature if the reaction has stalled.[6]
Poor solubility of reagentsSwitch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[3]
Insufficient baseEnsure you are using a strong, anhydrous base like K₂CO₃ and that at least 1.5-2.0 equivalents are used to neutralize the acid byproduct.[3]
Formation of Quaternary Ammonium Salt Byproduct Incorrect stoichiometryUse an excess of piperidine (e.g., 2-3 equivalents) relative to the alkylating agent.[4]
Rapid addition of alkylating agentAdd the alkylating agent slowly to the reaction mixture using a syringe pump.[5][6]
Highly reactive alkylating agentIf possible, switch to a less reactive alkylating agent or consider using reductive amination instead.[6]
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibriumEnsure sufficient base is present to neutralize the acid byproduct and drive the reaction forward.[3]
Steric hindranceFor sterically hindered piperidines (e.g., 2-substituted), direct alkylation may be slow. Reductive amination is often a better alternative.[1]
Poor Reproducibility Sensitivity to trace impuritiesUse pure, anhydrous reagents and solvents to avoid any side reactions or catalyst poisoning.[3]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of a piperidine with an alkyl halide.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.1 eq.) to the stirred mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture to 0 °C before addition.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Optional: Acetic acid (catalytic amount for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • If needed, add a catalytic amount of acetic acid and stir for 30 minutes at room temperature to facilitate iminium ion formation.[2]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]

Visualized Workflows and Logic

direct_alkylation_workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Piperidine + Solvent in Flask add_base Add Base (e.g., K2CO3) start->add_base add_alkyl_halide Slowly Add Alkyl Halide add_base->add_alkyl_halide stir_monitor Stir & Monitor (TLC/LC-MS) add_alkyl_halide->stir_monitor quench_filter Quench/Filter stir_monitor->quench_filter extract Aqueous Extraction quench_filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure N-Alkylated Piperidine purify->product reductive_amination_workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Piperidine + Aldehyde/Ketone + Solvent in Flask iminium_formation Iminium Formation (Optional: Acetic Acid) start->iminium_formation add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) iminium_formation->add_reducing_agent stir_monitor Stir & Monitor (TLC/LC-MS) add_reducing_agent->stir_monitor quench Quench with NaHCO3 stir_monitor->quench extract Aqueous Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure N-Alkylated Piperidine purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-Alkylated Piperidine incomplete_rxn Incomplete Reaction? start->incomplete_rxn poor_solubility Poor Reagent Solubility? start->poor_solubility base_issue Insufficient Base? start->base_issue quat_salt Quaternary Salt Formation? start->quat_salt increase_time_temp Increase Reaction Time/Temp incomplete_rxn->increase_time_temp Yes change_solvent Switch to Polar Aprotic Solvent (DMF) poor_solubility->change_solvent Yes check_base Use 1.5-2.0 eq. Anhydrous Base base_issue->check_base Yes optimize_stoichiometry Use Excess Piperidine, Slow Addition of Alkyl Halide quat_salt->optimize_stoichiometry Yes

References

Technical Support Center: Synthesis of 4-(3-Methoxybenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Methoxybenzyl)piperidine.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination

Question: We are experiencing low yields in the synthesis of this compound via reductive amination of 3-methoxybenzaldehyde and 4-benzylpiperidine. What are the potential causes and solutions?

Answer:

Low yields in this reductive amination can stem from several factors, primarily related to the formation and stability of the iminium ion intermediate and the effectiveness of the reducing agent.

Potential Causes and Troubleshooting Steps:

  • Inefficient Iminium Ion Formation: The initial condensation between the aldehyde and the secondary amine to form the iminium ion is a crucial equilibrium step.

    • pH Control: The reaction pH is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant excessively. Consider adding a catalytic amount of a mild acid like acetic acid.

    • Water Removal: The formation of the iminium ion releases water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Choice of Reducing Agent: The reducing agent must be capable of selectively reducing the iminium ion in the presence of the starting aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations as it is mild and selective for iminium ions over carbonyls. Ensure the reagent is fresh and anhydrous.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but it is highly toxic and requires careful handling. It is also more effective at a slightly acidic pH.

    • Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (Pd/C) is a clean and effective method, though it may require specialized equipment (e.g., a Parr shaker).

  • Reaction Conditions:

    • Temperature: The initial iminium ion formation may benefit from gentle heating. However, the reduction step is typically carried out at room temperature or below to minimize side reactions.

    • Solvent: Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous.

Illustrative Data: Effect of Reducing Agent on Yield

Reducing AgentSolventAdditiveTypical Yield (%)Reference Compound Similarity
NaBH(OAc)₃DCEAcetic Acid85-95High
NaBH₃CNMeOHAcetic Acid80-90High
H₂ (50 psi), 10% Pd/CEtOHNone90-98Moderate

This data is illustrative and based on typical outcomes for similar reductive amination reactions.

Issue 2: Formation of 3-Methoxybenzyl Alcohol as a Side Product

Question: During the synthesis of this compound, we are observing the formation of 3-methoxybenzyl alcohol. How can we minimize this side reaction?

Answer:

The formation of 3-methoxybenzyl alcohol is a common side reaction, particularly when using less selective reducing agents or if the reaction conditions are not optimized.

Mechanism of Side Product Formation:

This side product arises from the reduction of the starting material, 3-methoxybenzaldehyde, before it can react with the piperidine to form the desired iminium ion.

Troubleshooting and Mitigation Strategies:

  • Use a Selective Reducing Agent: As highlighted previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the iminium ion over the aldehyde. Its use is the most effective way to prevent alcohol formation.

  • Stepwise Procedure:

    • Allow the 3-methoxybenzaldehyde and 4-benzylpiperidine to stir together in the reaction solvent for a period (e.g., 1-2 hours) to ensure the formation of the iminium ion equilibrium.

    • Then, add the reducing agent portion-wise to the reaction mixture. This ensures that the concentration of the reducing agent is kept low initially, favoring the reduction of the more reactive iminium ion.

  • Avoid Protic Solvents with Less Selective Hydrides: If using a less selective reducing agent like sodium borohydride (NaBH₄), avoid protic solvents like methanol or ethanol during the initial phase, as they can facilitate the reduction of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to consider in the N-alkylation of piperidine with 3-methoxybenzyl chloride?

A1: The primary side reactions in the direct N-alkylation of piperidine with 3-methoxybenzyl chloride are:

  • Over-alkylation (Quaternary Salt Formation): The product, this compound, is also a nucleophile and can react with another molecule of 3-methoxybenzyl chloride to form a quaternary ammonium salt. This can be minimized by using an excess of the piperidine starting material and by slow, controlled addition of the alkylating agent.

  • Formation of 3-Methoxybenzyl Alcohol: If there is water present in the reaction mixture, 3-methoxybenzyl chloride can undergo hydrolysis to form 3-methoxybenzyl alcohol. The methoxy group can make the benzyl chloride more susceptible to SN1-type reactions, which can be facilitated by protic solvents. Using anhydrous solvents and reagents is crucial.

Q2: How can I effectively purify this compound from unreacted starting materials and side products?

A2: Due to the basic nature of the piperidine nitrogen, purification by standard silica gel chromatography can be challenging, often leading to tailing of the product peak. To overcome this:

  • Use a Basic Modifier: Add a small amount of a basic modifier to the eluent system. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is commonly used to neutralize the acidic silanol groups on the silica gel, resulting in improved peak shape and separation.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which can provide better results for the purification of basic compounds.

  • Acid-Base Extraction: An initial workup involving an acid-base extraction can be highly effective.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate the piperidine product and any unreacted piperidine, moving them to the aqueous layer.

    • Wash the organic layer with water to remove any remaining water-soluble impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the piperidine product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.

Q3: Which synthetic route is generally preferred for the synthesis of this compound: direct N-alkylation or reductive amination?

A3: For the synthesis of this compound, reductive amination is often the preferred method . Here's a comparison:

FeatureDirect N-AlkylationReductive Amination
Starting Materials Piperidine & 3-methoxybenzyl halidePiperidine & 3-methoxybenzaldehyde
Key Side Reactions Over-alkylation (quaternary salt), alcohol formationReduction of starting aldehyde (alcohol formation)
Control over Stoichiometry Requires careful control to avoid over-alkylationLess sensitive to stoichiometry issues regarding dialkylation
Reagent Toxicity Benzyl halides can be lachrymatory and toxicAldehydes can be irritants; NaBH₃CN is highly toxic
Overall Yield & Purity Often lower yields and more complex purificationGenerally higher yields and cleaner reaction profiles

Reductive amination typically offers a more controlled reaction with fewer side products, leading to a simpler purification process and higher overall yields.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • 3-Methoxybenzaldehyde

  • 4-Benzylpiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzaldehyde (1.0 eq.) and 4-benzylpiperidine (1.05 eq.).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Visualizations

Reductive_Amination_Workflow start Start reactants 1. Mix 3-Methoxybenzaldehyde, 4-Benzylpiperidine, and Acetic Acid in DCE start->reactants iminium 2. Stir at RT for 1-2h (Iminium Ion Formation) reactants->iminium reduction 3. Add NaBH(OAc)₃ iminium->reduction stir 4. Stir at RT for 3-12h reduction->stir quench 5. Quench with NaHCO₃ (aq) stir->quench extract 6. Extraction with DCM quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the reductive amination synthesis.

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Aldehyde 3-Methoxybenzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Piperidine - H₂O Piperidine 4-Benzylpiperidine Product This compound Iminium->Product + [H⁻] Side_Product 3-Methoxybenzyl Alcohol Aldehyde_ref->Side_Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Iminium Reducing_Agent->Aldehyde_ref Undesired Reduction

Caption: Main synthesis pathway and potential side reaction.

Purification strategies for removing impurities from piperidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in piperidine derivatives?

A1: Common impurities can originate from starting materials, side reactions, reagents, and degradation. These include:

  • Unreacted Starting Materials: For instance, residual pyridine may be present after its hydrogenation to piperidine.

  • Byproducts: Side reactions can lead to impurities such as 4,4'-bipyridine.

  • Reagent-Related Impurities: Byproducts from reagents used in the synthesis can co-elute with the desired product.

  • Oxidation Products: Piperidine and its derivatives can oxidize, often resulting in a yellow discoloration.

  • Residual Solvents: Solvents from the reaction or workup may remain.

  • Water: Water can be a significant impurity, particularly after aqueous workup procedures.

Q2: My piperidine derivative is a solid at room temperature. Is this normal?

A2: Pure piperidine has a melting point of -7 °C (19 °F) and should be a liquid at room temperature. If your derivative is a solid, it could be due to the formation of salts, such as piperidine hydrochloride or piperidine carbonate, from reactions with atmospheric components or nearby reagents. Gentle warming should melt pure piperidine; if a solid persists, it is likely a salt.

Q3: How do I choose the best purification method for my piperidine derivative?

A3: The optimal purification strategy depends on the physicochemical properties of your target compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.

  • For solid derivatives , recrystallization is often effective.

  • For liquid derivatives , distillation is a primary method.

  • Chromatography is versatile for both solid and liquid compounds, especially for separating mixtures with similar polarities.

  • Acid-base extraction is useful for separating basic piperidine derivatives from neutral or acidic impurities.

Troubleshooting Guides

Recrystallization

Problem: Oiling out or poor crystal formation.

Possible Cause Solution
High concentration of impurities.Perform a preliminary purification step, such as acid-base extraction, before recrystallization.
Solution cooled too rapidly.Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Improper solvent choice.The ideal solvent should dissolve the compound poorly at room temperature but completely upon heating. Test a range of solvents to find the optimal one. A two-solvent (solvent/anti-solvent) system can also be employed.

Problem: Low recovery yield.

Possible Cause Solution
Using too much solvent.Use the minimum amount of hot solvent required to fully dissolve the compound to ensure good recovery upon cooling.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out on the filter paper.
Crystals lost during washing.Wash the collected crystals with a minimal amount of cold recrystallization solvent.
Column Chromatography

Problem: Poor separation of the piperidine derivative from impurities.

Possible Cause Solution
Inappropriate solvent system.Optimize the eluent system using thin-layer chromatography (TLC) first. An ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.3. For basic compounds, adding a small amount of triethylamine (~1%) to the eluent can reduce peak tailing.
Column overloading.A general guideline is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Improper column packing.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.

Problem: The compound is stuck on the column.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the solvent system. A gradient elution, where the solvent polarity is increased over time, can be effective.
The compound is interacting strongly with the silica gel.For basic piperidine derivatives, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce strong interactions with the acidic silica gel and improve elution.
Distillation

Problem: Incomplete removal of pyridine impurity.

Possible Cause Solution
Azeotrope formation.Piperidine and pyridine form a minimum-boiling azeotrope, making complete separation by simple distillation difficult. Use azeotropic distillation by adding an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to form a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.
Inefficient distillation column.Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.
Acid-Base Extraction

Problem: Low yield of recovered piperidine derivative.

Possible Cause Solution
Incomplete extraction from the organic layer.Perform multiple extractions with the aqueous acid to ensure all of the basic piperidine derivative is protonated and moves to the aqueous layer.
Incomplete basification and re-extraction.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidine derivative. Perform several extractions with an organic solvent to recover the neutral product.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to help break up the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.

Experimental Protocols

Single-Solvent Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude piperidine derivative in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to just dissolve the compound completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

G start Crude Solid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for purification by single-solvent recrystallization.

Flash Column Chromatography
  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems to find an eluent that provides a retention factor (Rf) of ~0.3 for the target compound. For basic compounds, add ~1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring there are no air bubbles or cracks.

  • Loading: Dissolve the crude product in a minimum amount of a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the solvent polarity (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: General workflow for purification by column chromatography.

General Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Separate the layers.

  • Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10. Extract the deprotonated (neutral) piperidine product back into an organic solvent by performing several extractions.

  • Drying and Concentration: Combine the organic extracts and dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

G start Crude Mixture in Organic Solvent wash_acid Wash with Dilute Acid start->wash_acid separate1 Separate Layers wash_acid->separate1 aqueous_layer Aqueous Layer (Protonated Piperidine) separate1->aqueous_layer organic_layer Organic Layer (Neutral Impurities) separate1->organic_layer basify Basify Aqueous Layer (pH > 10) aqueous_layer->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 combined_org Combined Organic Extracts (Neutral Piperidine) separate2->combined_org dry_concentrate Dry and Concentrate combined_org->dry_concentrate end Purified Piperidine Derivative dry_concentrate->end

Caption: Workflow for purification by acid-base extraction.

Quantitative Data Summary

The following table summarizes typical purity levels and yields for various purification techniques. Note that actual results will vary depending on the specific piperidine derivative and the nature and amount of impurities.

Purification MethodTypical Purity AchievedTypical Yield RangeNotes
Recrystallization >99%50-90%Highly effective for removing small amounts of impurities from solid compounds. Yield is dependent on the solubility difference of the compound at high and low temperatures.
Column Chromatography >98%40-80%Versatile for a wide range of compounds. Yield can be affected by compound stability on silica and the separation efficiency.
Distillation >99%60-95%Excellent for purifying liquids with different boiling points. Azeotrope formation can be a limiting factor.
Acid-Base Extraction >95%70-95%Effective for separating basic compounds from neutral or acidic impurities. Primarily a purification step before a final polishing method like recrystallization or distillation.

Preventing quaternary ammonium salt formation during piperidine alkylation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidine. Our goal is to help you minimize or prevent the formation of the undesired quaternary ammonium salt, a common side reaction that can complicate product purification and reduce yields.

Frequently Asked questions (FAQs)

Q1: What is quaternary ammonium salt formation and why is it a problem in piperidine alkylation?

Quaternary ammonium salt formation is a common side reaction during the N-alkylation of piperidine. After the initial alkylation of the secondary amine to a tertiary amine, a second alkylation can occur on the newly formed tertiary amine. This results in a positively charged quaternary ammonium salt. This byproduct is often highly water-soluble, making it difficult to

Technical Support Center: Improving the Regioselectivity of Piperidine Ring Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of the piperidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the functionalization of piperidines?

A1: Common side reactions include over-alkylation at the nitrogen atom, leading to quaternary ammonium salts, and lack of regioselectivity in C-H functionalization, resulting in mixtures of C2, C3, and C4-substituted isomers.[1][2] For N-arylation reactions, catalyst deactivation and competing side reactions like hydrodehalogenation can also occur.[2]

Q2: How do I choose the right protecting group for my piperidine nitrogen?

A2: The choice of a protecting group is critical and depends on the desired reaction conditions and subsequent deprotection strategy.[1]

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions. It is typically removed under acidic conditions (e.g., TFA or HCl).[2] It can direct lithiation to the C2 position.[3]

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.

  • Acyl groups (e.g., acetyl, benzoyl): These are generally more robust and require harsher conditions for removal.[1]

  • Sulfonyl groups (e.g., Bs, Ts): Electron-withdrawing groups like these can influence the regioselectivity of C-H functionalization, sometimes favoring the C4 position.[4][5]

Q3: What are the best methods for purifying functionalized piperidines?

A3: Purification can be challenging due to the basic nature of the piperidine nitrogen.[1]

  • Column Chromatography: This is the most common method. Using a non-polar eluent system or adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can prevent peak tailing on silica gel.

  • Acid-Base Extraction: The basicity of the piperidine nitrogen allows for separation from neutral or acidic impurities by switching between aqueous acid and organic solvent layers.

  • Crystallization/Salt Formation: Formation of a crystalline salt (e.g., hydrochloride or tartrate) can be an effective purification method.

Q4: What are the key factors that control regioselectivity in C-H functionalization?

A4: Regioselectivity is governed by a combination of electronic and steric factors, which can be manipulated through the choice of catalyst, directing group, and protecting group.[4][6]

  • Electronic Effects: The C2 (α) position is electronically activated due to the adjacent nitrogen atom.[4][6]

  • Steric Hindrance: Bulky substituents on the nitrogen or at the C2 position can block α-functionalization, promoting reactions at the more remote C3 or C4 positions.[1]

  • Directing Groups: A directing group installed on the piperidine nitrogen can guide a catalyst to a specific C-H bond, overriding the inherent reactivity.[1][7]

  • Catalyst Control: The choice of catalyst, particularly with rhodium-catalyzed C-H insertions, can dramatically influence site selectivity between the C2 and C4 positions.[4][5]

Troubleshooting Guides

Guide 1: N-Functionalization Issues

Question: I am attempting N-alkylation but observe significant amounts of the dialkylated quaternary ammonium salt. How can I improve selectivity for mono-alkylation?

Answer: Over-alkylation is a common problem.[1] To favor mono-alkylation, you can implement the following strategies:

  • Slow Addition of Alkylating Agent: Using a syringe pump to add the alkylating agent slowly ensures the piperidine is always in excess, statistically favoring the mono-alkylation product.[1][2]

  • Use Excess Piperidine: Employing 2-3 equivalents of the starting piperidine relative to the alkylating agent can suppress the formation of the quaternary salt.

  • Switch to Reductive Amination: This is a milder and more selective method that avoids over-alkylation.[8] It involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

Question: My N-acylation reaction is slow or incomplete. What could be the cause?

Answer: Incomplete N-acylation is often due to reaction conditions.

  • Ensure Anhydrous Conditions: Acylating agents like acid chlorides or anhydrides are sensitive to moisture. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use of a Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid byproduct (e.g., HCl) formed during the reaction.[1] This prevents the protonation of the starting piperidine, which would render it unreactive.[1]

Guide 2: C-H Functionalization Regioselectivity

Question: I want to functionalize the β (C3) or γ (C4) position, but my reaction exclusively yields the α (C2) product. How can I direct functionalization to these more remote positions?

Answer: Functionalization at the β and γ positions is challenging due to the lower reactivity of these C-H bonds compared to the α-position.[1] The following approaches can be used:

  • For C4-Functionalization (γ-position):

    • Catalyst and Directing Group Design: Specific directing groups and catalyst systems have been developed to override the electronic preference for α-functionalization.[1] For example, rhodium-catalyzed C-H insertion reactions using specific N-α-oxoarylacetyl-piperidines can favor the C4 position.[4][5]

    • Radical Translocation / 1,5-Hydrogen Atom Transfer (HAT): This strategy involves generating a nitrogen-centered radical. This radical can abstract a hydrogen atom from the C4 position through a 1,5-HAT process, creating a carbon-centered radical at C4 that can then be functionalized.[1][9]

  • For C3-Functionalization (β-position):

    • Indirect Methods: Direct C-H functionalization at C3 is difficult because the position is electronically deactivated by the inductive effect of the nitrogen.[4][10] An effective indirect strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and regioselective ring-opening of the cyclopropane to yield the 3-substituted piperidine.[4][11]

    • Directing Groups: An aminoquinoline auxiliary group at the C3 position has been shown to direct palladium-catalyzed arylation to the C4 position, yielding cis-3,4-disubstituted piperidines.[7]

Quantitative Data on Regioselectivity

The selection of the N-protecting/directing group and the rhodium catalyst is critical for controlling the site of C-H functionalization.

Table 1: Catalyst and Protecting Group Effect on Regioselectivity of C-H Functionalization

N-Protecting Group Catalyst Position Functionalized Yield (%) Regioselectivity (C2:C4) Ref.
Boc Rh₂(S-DOSP)₄ C2 ~69% C2 selective [4][10]
Boc Rh₂(R-TCPTAD)₄ C2 60-95% C2 selective [4]
Bs (p-bromophenylsulfonyl) Rh₂(R-TPPTTL)₄ C2 ~87% C2 selective [10]

| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | ~67% | 1:4.2 |[4] |

Key Experimental Protocols

Caution: These protocols are generalized and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Alkylation of Piperidine [1]

  • To a solution of piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).

  • Add the alkyl halide (1.0 mmol) dropwise to the stirred solution at room temperature. For improved selectivity, use a syringe pump for slow addition.[1]

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C4-Arylation of N-Acyl Piperidine [4][5]

  • In a dry Schlenk flask under an argon atmosphere, add the N-α-oxoarylacetyl-piperidine substrate (0.75 mmol) and the rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄, 0.5 mol%).

  • Add anhydrous dichloromethane (CH₂Cl₂) (2 mL).

  • Prepare a solution of the diazoacetate (0.5 mmol) in anhydrous CH₂Cl₂ (4 mL).

  • Add the diazoacetate solution to the reaction flask via a syringe pump over 2 hours at room temperature.

  • Allow the reaction to stir overnight.

  • Monitor for completion by TLC or LC-MS.

  • Once complete, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C4-functionalized product.

Protocol 3: Indirect C3-Functionalization via Cyclopropanation/Ring-Opening [4][11]

  • Step A: Cyclopropanation

    • To a solution of N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol) and a chiral dirhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 1 mol%) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add a solution of the diazoacetate (1.2 mmol) in CH₂Cl₂ (5 mL) dropwise.

    • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to yield the cyclopropanated intermediate.

  • Step B: Reductive Ring-Opening

    • Dissolve the cyclopropane intermediate (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.

    • Add a palladium catalyst (e.g., 10% Pd/C, 10 mol% weight).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

    • Stir vigorously at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

    • Concentrate the filtrate and purify by column chromatography to obtain the 3-substituted piperidine.

Visualizations

G start Start: Piperidine Substrate n_func N-Functionalization (Alkylation, Acylation, etc.) start->n_func Choose Method reaction Reaction with Electrophile/Reagent n_func->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography) workup->purify product Final N-Functionalized Piperidine purify->product

Caption: General workflow for N-functionalization of piperidine analogues.

Caption: Decision tree for selecting a regioselective C-H functionalization strategy.

G start Problem: Poor Regioselectivity (e.g., C2/C4 Mixture) check1 Is an N-Directing Group being used? start->check1 modify_dg Modify N-Protecting/ Directing Group check1->modify_dg Yes check2 Is a catalyst being used (e.g., Rhodium)? check1->check2 No dg_note Electron-withdrawing groups (e.g., N-acyl, sulfonyl) can favor C4. modify_dg->dg_note modify_cat Screen Different Catalysts/Ligands check2->modify_cat Yes check3 Consider Steric Hindrance check2->check3 No cat_note Ligand structure dramatically impacts site selectivity. modify_cat->cat_note steric_note Bulky groups at C2 can block α-position, favoring C3/C4 functionalization. check3->steric_note

Caption: Logical relationships for troubleshooting C-H functionalization site-selectivity.

References

Technical Support Center: Piperidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of piperidine. The focus is on addressing the common challenge of removing the pyridine-water azeotrope.

Frequently Asked Questions (FAQs)

Q1: Why can't I separate pyridine from water by simple distillation?

Pyridine and water form a minimum boiling azeotrope, a mixture that boils at a constant temperature and has a constant vapor composition.[1][2] This azeotropic mixture contains approximately 57% pyridine and 43% water by weight and boils at about 92.6°C, which is lower than the boiling point of either pure component (water: 100°C, pyridine: 115°C).[2][3] At the azeotropic point, the relative volatility of pyridine and water is 1.0, making their separation by conventional fractional distillation impossible.[1]

Q2: What are the primary methods to break the pyridine-water azeotrope?

Several techniques can be employed to effectively separate pyridine and water:

  • Extractive Distillation: This method involves adding a high-boiling point solvent (an entrainer) to the mixture, which alters the relative volatilities of pyridine and water, allowing for their separation in a distillation column.[1][2]

  • Azeotropic Distillation: This technique introduces a third component (an azeotrope former) that forms a new, lower-boiling azeotrope with one of the components (typically water), which can then be distilled off.

  • Pressure-Swing Distillation (PSD): This process utilizes two distillation columns operating at different pressures to exploit the shift in the azeotropic composition with pressure changes.[3][4]

  • Salting Out/Caustic Distillation: The addition of salts or caustic solutions can increase the relative volatility of water, facilitating its separation from pyridine.[2]

  • Chemical Separation: In some cases, chemical methods can be used to separate piperidine from unreacted pyridine, for instance, by selectively forming a salt with the piperidine.[5]

Q3: My synthesis of piperidine is complete. How do I handle the crude reaction mixture containing unreacted pyridine and water?

The most common method for synthesizing piperidine is the catalytic hydrogenation of pyridine.[6][7] After the reaction, the crude mixture will likely contain piperidine, unreacted pyridine, the catalyst, and potentially water (if used as a solvent or formed as a byproduct). The initial work-up typically involves filtering off the heterogeneous catalyst.[6] Subsequently, you will need to address the separation of piperidine from pyridine and water. If a pyridine-water azeotrope is present, one of the methods mentioned in Q2 will be necessary.

Troubleshooting Guides

Issue: Incomplete Pyridine Removal Using Distillation

Problem: After performing a standard distillation, you observe a significant amount of pyridine remaining with your piperidine product, and a constant boiling fraction is observed around 93-94°C.

Cause: You are likely dealing with the pyridine-water azeotrope.

Solutions:

  • Extractive Distillation:

    • Principle: Introduce a high-boiling point solvent that has a higher affinity for pyridine than for water. This increases the relative volatility of water, allowing it to be distilled off as the overhead product, while the pyridine and the entrainer are removed from the bottom.[2]

    • Recommended Entrainers: Isophorone, sulfolane, and bisphenols have been shown to be effective.[1][2]

  • Pressure-Swing Distillation (PSD):

    • Principle: The composition of the pyridine-water azeotrope is sensitive to pressure. PSD employs two columns, one at high pressure and one at low pressure, to separate the mixture.[3][4][8]

    • General Workflow: The feed is sent to the high-pressure column. The bottoms product from this column is rich in one component (e.g., pyridine). The overhead distillate, which is close to the azeotropic composition at that pressure, is then fed to the low-pressure column. In the low-pressure column, the azeotropic composition shifts, allowing for the separation of the other component (e.g., water) as the bottoms product. The overhead from the low-pressure column is then recycled back to the high-pressure column.[3][9]

  • Azeotropic Distillation with an Entrainer:

    • Principle: Add a substance that forms a new, lower-boiling azeotrope with water. This ternary azeotrope is then distilled off, leaving behind a mixture of pyridine and piperidine that can be more easily separated.

    • Recommended Entrainers: Toluene can be used as an entrainer, forming a heterogeneous azeotrope with water.[10]

Issue: Product is Sensitive to High Temperatures

Problem: Your piperidine derivative is thermally labile, and the high temperatures required for extractive or pressure-swing distillation are causing degradation.

Solutions:

  • Chemical Separation via Salt Formation:

    • Principle: Piperidine is a stronger base than pyridine. By treating the mixture with a controlled amount of a suitable acid or even carbon dioxide, you can selectively form a salt with piperidine.[5] This salt will have significantly different solubility properties, allowing for its separation by filtration or extraction. The free piperidine can then be regenerated by treatment with a base.

    • Example: A patented method involves bubbling CO2 through a solution of piperidine and pyridine in an organic solvent to precipitate piperidine as a salt, which is then filtered off.[5]

  • "Salting Out" or Caustic Wash:

    • Principle: Adding a strong base, such as sodium hydroxide (caustic soda), to the pyridine-water mixture can significantly reduce the solubility of pyridine in the aqueous phase and break the azeotrope.[2]

    • Procedure: Wash the mixture with a concentrated solution of NaOH. This will cause the mixture to separate into two layers: an upper layer of pyridine and a lower aqueous layer containing the dissolved salt. The pyridine layer can then be separated and further purified.

Data Presentation

Table 1: Pyridine-Water Azeotrope Composition

PropertyValueReference(s)
Boiling Point92.6 °C[2][3]
Composition (by weight)57% Pyridine, 43% Water[2]
Composition (by mole)57% Pyridine, 43% Water[4]

Table 2: Extractive Distillation Agents for Pyridine-Water Separation

Extractive AgentRelative Volatility of Water/PyridineReference(s)
Isophorone> 1.5[1]
Sulfolane> 1.5[1]
BisphenolsIncreases relative volatility of water[2]

Table 3: Pressure-Swing Distillation Operating Parameters

ParameterHigh-Pressure ColumnLow-Pressure ColumnReference(s)
Operating Pressure5 bar1.01325 bar[4]
Optimized Pressures 1200 kPa 16 kPa [8]
Feed Stage (Example)Stage 8Stage 9[8]
Recycle Feed (Example)-Stage 6[8]
Target Purity (Pyridine)98% (Bottoms)-[4]
Target Purity (Water)-97% (Bottoms)[4]

Experimental Protocols

Protocol 1: Extractive Distillation
  • Apparatus Setup: Assemble a multi-plate rectification column with a reboiler and a condenser.

  • Feed Introduction: Introduce the pyridine-water azeotropic mixture into the column at an appropriate feed plate.

  • Entrainer Addition: Introduce the pre-heated extractive agent (e.g., sulfolane) near the top of the column.[1] The amount of entrainer is typically equal to or twice the amount of the pyridine-water mixture on each plate.[1]

  • Distillation: Heat the reboiler to initiate distillation. The more volatile component (water) will move up the column and be collected as the overhead distillate.

  • Bottoms Collection: The less volatile component (pyridine) and the extractive agent will move down the column and be collected from the reboiler.[1]

  • Solvent Recovery: The pyridine and the extractive agent can be separated in a subsequent distillation step, and the entrainer can be recycled.

Protocol 2: Pressure-Swing Distillation
  • Apparatus Setup: Two distillation columns are required, one designed for high-pressure operation and the other for low-pressure operation.

  • High-Pressure Column:

    • Feed the pyridine-water mixture into the high-pressure column (e.g., 5 bar).[4]

    • Collect the high-purity pyridine as the bottoms product.[4]

    • The overhead distillate, which will be near the azeotropic composition at this pressure, is fed to the low-pressure column.[4]

  • Low-Pressure Column:

    • Feed the distillate from the high-pressure column into the low-pressure column (e.g., atmospheric pressure).[4]

    • Collect high-purity water as the bottoms product.[4]

    • The overhead distillate from this column, which is also at an azeotropic composition but different from the high-pressure azeotrope, is recycled back to the feed of the high-pressure column.[4]

Visualizations

Extractive_Distillation_Workflow feed Pyridine-Water Azeotrope Feed column Extractive Distillation Column feed->column entrainer Heated Entrainer (e.g., Sulfolane) entrainer->column condenser Condenser column->condenser reboiler Reboiler column->reboiler distillate Pure Water (Overhead) condenser->distillate bottoms Pyridine + Entrainer (Bottoms) reboiler->bottoms recovery Solvent Recovery Column bottoms->recovery pyridine_prod Pure Pyridine recovery->pyridine_prod recycle Recycled Entrainer recovery->recycle recycle->entrainer Pressure_Swing_Distillation_Workflow cluster_hp High-Pressure System cluster_lp Low-Pressure System hp_column High-Pressure Column hp_reboiler Reboiler hp_column->hp_reboiler hp_condenser Condenser hp_column->hp_condenser pyridine_prod Pure Pyridine hp_reboiler->pyridine_prod lp_column Low-Pressure Column hp_condenser->lp_column HP Distillate lp_reboiler Reboiler lp_column->lp_reboiler lp_condenser Condenser lp_column->lp_condenser water_prod Pure Water lp_reboiler->water_prod recycle Recycle Stream lp_condenser->recycle feed Pyridine-Water Azeotrope Feed feed->hp_column recycle->hp_column

References

Stability issues of 4-(3-Methoxybenzyl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Methoxybenzyl)piperidine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary stability concern for this compound in an acidic environment is the potential for acid-catalyzed cleavage of the benzyl-piperidine bond. The methoxy group on the benzyl ring, being an electron-donating group, can facilitate this cleavage. Under strong acidic conditions and elevated temperatures, the piperidine ring itself is generally stable, but the C-N bond connecting the benzyl group to the piperidine nitrogen is the most likely point of degradation.

Q2: What are the potential degradation products of this compound in an acidic medium?

A2: Under acidic stress, the primary degradation pathway is expected to be the cleavage of the bond between the benzylic carbon and the piperidine nitrogen. This would likely result in the formation of 3-methoxybenzyl alcohol and piperidine. Further reaction of 3-methoxybenzyl alcohol under harsh acidic and thermal conditions could lead to other related impurities.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The most effective way to monitor the degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][2][3] A suitable HPLC method will allow for the separation of the intact this compound from its potential degradation products, enabling quantification of the degradation over time.

Q4: At what pH is this compound expected to be most stable?

Q5: Are there any recommended storage conditions to minimize degradation?

A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For solutions, it is advisable to use buffered systems in the neutral to slightly basic pH range if the experimental conditions permit. Avoid prolonged storage in strongly acidic solutions, especially at elevated temperatures.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis after sample preparation in acidic media.
  • Possible Cause: Degradation of this compound due to the acidic conditions of the mobile phase or sample diluent.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If using LC-MS, analyze the mass-to-charge ratio of the unexpected peaks to identify potential degradation products like 3-methoxybenzyl alcohol or piperidine.

    • pH Adjustment: Neutralize the sample solution with a suitable base before injection if the experimental workflow allows.

    • Mobile Phase Modification: If the mobile phase is highly acidic, consider using a less acidic buffer system that still provides adequate chromatographic separation.

    • Temperature Control: Keep the sample and column compartments at a controlled, lower temperature to minimize degradation during the analysis.

    • Time-Course Study: Analyze the sample at different time points after preparation to understand the rate of degradation.

Issue 2: Loss of parent compound concentration over time in an acidic formulation.
  • Possible Cause: Acid-catalyzed hydrolysis leading to the cleavage of the benzyl-piperidine bond.

  • Troubleshooting Steps:

    • Forced Degradation Study: Conduct a systematic forced degradation study to confirm the degradation pathway. Expose the compound to various acid concentrations (e.g., 0.1 N HCl, 1 N HCl) and temperatures (e.g., room temperature, 50°C, 80°C) and monitor the formation of degradation products over time.

    • pH and Buffer Optimization: If possible for the application, increase the pH of the formulation to a range where the compound exhibits better stability. Evaluate different buffer systems for their impact on stability.

    • Excipient Compatibility: Investigate potential interactions with other excipients in the formulation that might be accelerating the degradation in acidic conditions.

Issue 3: Inconsistent analytical results for quantitative analysis.
  • Possible Cause: On-going degradation of the analyte in the analytical sequence or instability of degradation products.

  • Troubleshooting Steps:

    • Sample Stability in Autosampler: Evaluate the stability of the prepared samples in the autosampler over the typical analysis time. If degradation is observed, consider running shorter sequences or refrigerating the autosampler tray.

    • Method Validation: Ensure the analytical method is properly validated for stability-indicating properties according to ICH guidelines. This includes demonstrating specificity, linearity, accuracy, and precision in the presence of degradation products.

    • Degradation Product Stability: Assess the stability of the major degradation products under the analytical conditions. If they are also unstable, this can lead to complex chromatograms and inaccurate quantification.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of this compound

Stress ConditionTime (hours)This compound (% Remaining)3-Methoxybenzyl Alcohol (% Area)Piperidine (% Area)
0.1 N HCl (RT)2495.23.11.5
0.1 N HCl (RT)7288.58.92.4
1 N HCl (60°C)865.725.48.7
1 N HCl (60°C)2440.148.910.8

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • To another 1 mL of the stock solution, add 9 mL of 1 N HCl.

  • Incubation: Store the stress samples at room temperature and at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 8, 24, 48, and 72 hours).

  • Sample Neutralization: Immediately before analysis, neutralize the acidic aliquots with an appropriate amount of a base (e.g., 0.1 N NaOH or 1 N NaOH) to a pH of approximately 7.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 272 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas for the parent compound and all degradation products.

Mandatory Visualization

Acid_Degradation_Pathway cluster_main Acid-Catalyzed Degradation 4M3BP This compound Protonated_4M3BP Protonated This compound 4M3BP->Protonated_4M3BP + H⁺ (Acid) Degradation_Products Degradation Products Protonated_4M3BP->Degradation_Products Cleavage 3MBA 3-Methoxybenzyl Alcohol Degradation_Products->3MBA Piperidine Piperidine Degradation_Products->Piperidine

Caption: Hypothetical acid-catalyzed degradation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Experimental Issues Start Unexpected Results (e.g., new peaks, loss of parent) Investigation Investigate Cause Start->Investigation Degradation Is it degradation? Investigation->Degradation Forced_Degradation Perform Forced Degradation Study Degradation->Forced_Degradation Yes Other_Issue Address Other Issues (e.g., contamination, instrument error) Degradation->Other_Issue No Optimize_Conditions Optimize Experimental Conditions (pH, Temp) Forced_Degradation->Optimize_Conditions Validate_Method Re-validate Analytical Method Optimize_Conditions->Validate_Method End Problem Resolved Validate_Method->End

Caption: Logical workflow for troubleshooting stability issues.

References

Technical Support Center: Optimizing Catalyst Selection for Piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of pyridines to piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for pyridine hydrogenation to piperidine?

A1: The most prevalent and effective catalysts for the hydrogenation of pyridine to piperidine are heterogeneous catalysts. These include platinum group metals on a carbon support, such as Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Platinum(IV) oxide (PtO₂).[1] Raney Nickel is another widely used catalyst.[1] Homogeneous catalysts, like certain rhodium and iridium complexes, are also employed, often offering high selectivity under milder conditions.[2][3][4]

Q2: My hydrogenation reaction is showing low or no conversion. What are the potential causes and solutions?

A2: Low or no conversion in pyridine hydrogenation can stem from several factors:

  • Catalyst Deactivation or Poisoning: The Lewis basic nitrogen atom in both pyridine and the resulting piperidine can bind to the catalyst's metal surface, leading to poisoning and deactivation.[2][5]

    • Solution: Ensure the purity of your starting material and solvents to avoid introducing catalyst poisons like sulfur compounds.[6] Consider using a catalyst less susceptible to nitrogen poisoning, such as rhodium.[1] In some cases, adding a weak acid can protonate the nitrogen, preventing it from binding to the catalyst; however, this must be done cautiously to avoid unwanted side reactions.[7]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer: The reaction rate is often dependent on hydrogen pressure.

    • Solution: Check that your reactor is properly sealed and maintaining the set pressure.[7] Increase the stirring speed to ensure efficient mixing and improve the transfer of hydrogen gas to the catalyst surface.[1][7]

  • Low Reaction Temperature: The hydrogenation of the aromatic pyridine ring has a significant activation energy.

    • Solution: Gradually increasing the reaction temperature can improve the reaction rate.[1][6] However, monitor the reaction closely for the formation of byproducts at higher temperatures.[7]

  • Inactive Catalyst: The catalyst batch itself may be inactive.

    • Solution: Test the catalyst with a known, reliable reaction to confirm its activity.[1] If it's inactive, use a fresh batch of catalyst.[1]

Q3: I'm observing byproducts in my reaction. How can I improve the selectivity?

A3: Byproduct formation is a common challenge and can be due to over-reduction or lack of chemoselectivity.

  • Over-reduction: This refers to the hydrogenolysis (cleavage) of the C-N bond in the piperidine ring, leading to ring-opened byproducts.[1]

    • Solution: Employ milder reaction conditions, such as lower temperatures and pressures, to minimize over-reduction.[7] Closely monitor the reaction and stop it once the starting material is consumed.

  • Poor Chemoselectivity: Other functional groups on the pyridine ring, such as nitro, cyano, alkene, or ketone groups, may also be reduced.[3][5]

    • Solution: The choice of catalyst is critical for chemoselectivity. For instance, some iridium-based catalysts have shown excellent tolerance for sensitive functional groups like nitro, azido, and bromo moieties.[3][4] Rhodium catalysts can also be effective, though they may reduce groups like ketones and alkenes.[5] Palladium on carbon is widely used, but its selectivity can be influenced by additives and reaction conditions.[2][8]

Q4: My reaction is producing a mixture of diastereomers. How can I improve stereoselectivity?

A4: Achieving high diastereoselectivity is often crucial in pharmaceutical applications.

  • Solution: Several strategies can be employed to enhance diastereoselectivity:

    • Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as chiral Rhodium or Ruthenium complexes, can induce facial selectivity.[6]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state and, consequently, the diastereomeric ratio.[6] Screening different solvents is recommended.

    • Temperature Optimization: Lowering the reaction temperature often favors the formation of the thermodynamically more stable diastereomer.[6]

    • Catalyst Choice: Some catalysts inherently provide better stereoselectivity. For example, rhodium oxide has been shown to produce the cis piperidine as the major product in the hydrogenation of multi-substituted pyridines.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during piperidine hydrogenation.

Issue Possible Cause Suggested Solution
Low to No Conversion 1. Catalyst deactivation/poisoning.[1][5] 2. Insufficient hydrogen pressure or poor mass transfer.[1][7] 3. Reaction temperature is too low.[1][6] 4. Inactive catalyst batch.[1]1. Use high-purity starting materials and solvents.[6] Consider a rhodium-based catalyst.[1] 2. Ensure the reactor is sealed and increase stirring speed.[1][7] Incrementally increase hydrogen pressure.[1] 3. Gradually increase the reaction temperature while monitoring for byproducts.[1][7] 4. Test the catalyst on a known reaction or use a fresh batch.[1]
Presence of Partially Hydrogenated Intermediates 1. Incomplete reaction due to insufficient reaction time or catalyst loading.[1] 2. Catalyst deactivation before reaction completion.[1]1. Increase the reaction time or the catalyst loading.[1] 2. Check for potential catalyst poisons in the starting material or solvent. Use a fresh catalyst.[1][6]
Formation of Ring-Opened Byproducts (Over-reduction) 1. Reaction conditions are too harsh (high temperature/pressure).[7] 2. Highly active catalyst.1. Use milder conditions (lower temperature and pressure).[7] 2. Screen for a less active catalyst or reduce the catalyst loading.
Poor Chemoselectivity (Reduction of other functional groups) 1. The chosen catalyst is not selective for the pyridine ring over other reducible groups.[3][5]1. Select a catalyst known for its chemoselectivity. Iridium catalysts are reported to be highly tolerant of sensitive functional groups.[3][4] Rhodium catalysts can also be a good choice, but may reduce certain unsaturated bonds.[5]
Poor Diastereoselectivity 1. The reaction conditions do not favor the formation of a single diastereomer.[6] 2. The catalyst used is not stereoselective.1. Optimize the reaction temperature (often lower is better).[6] Screen different solvents.[6] 2. Employ a chiral catalyst or a catalyst known to favor a specific diastereomer, such as Rh₂O₃ for cis products.[5][6]

Catalyst Performance Data

The following tables summarize quantitative data for various catalytic systems used in piperidine hydrogenation.

Table 1: Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystSubstrateProductCatalyst LoadingSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
10% Rh/CPyridinePiperidine-Water805-High[9]
Rh₂O₃2,6-Lutidinecis-2,6-Dimethylpiperidine0.5 mol%TFE40516>99[5]
5% Pd/CN-Boc-4-piperidoneN-Boc-4-hydroxypiperidine0.1 equivMethanol50-601-5196[7]
Pd(OH)₂/C3-Fluoropyridine3-Fluoropiperidine-MeOH/aq. HCl---High[10]

Table 2: Homogeneous and Other Catalytic Systems

Catalyst/MethodSubstrateProductKey FeaturesReference
Iridium(III) ComplexSubstituted PyridinesSubstituted PiperidinesHigh tolerance for reducible functional groups (nitro, azido, bromo).[3][4][3][4]
Borane Catalyzed Transfer HydrogenationPyridinesPiperidinesMetal-free, uses ammonia borane as a hydrogen source, proceeds under mild conditions.[9][9]
Electrocatalytic Hydrogenation (Rh/C)PyridinePiperidineAmbient temperature and pressure, avoids H₂ gas.[11][11]

Experimental Protocols

Method 1: General Procedure for Heterogeneous Catalytic Hydrogenation

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Materials:

  • Pyridine derivative

  • Heterogeneous catalyst (e.g., 5-10% Pd/C, Rh/C, or Rh₂O₃)

  • Anhydrous solvent (e.g., Methanol, Ethanol, TFE, Water)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation reactor equipped with a stirrer, pressure gauge, and temperature control

Procedure:

  • Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Purge the vessel thoroughly with an inert gas to remove any air.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with the pyridine derivative and the chosen solvent. Agitate the mixture until the substrate is fully dissolved. Carefully add the catalyst to the mixture.

  • Reaction Execution: Seal the main reactor vessel. Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 5-50 bar).[2][5] Begin stirring and heat the reaction to the desired temperature (e.g., 40-80°C).[2][5]

  • Monitoring the Reaction: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots using techniques like TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure.

  • Purification: The crude product can be purified by distillation, column chromatography, or acid-base extraction as needed.[2][6]

Visualizations

Troubleshooting_Workflow start Start: Low Piperidine Yield check_conversion Check Conversion of Pyridine Starting Material start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion Low incomplete_reaction Incomplete Reaction (Intermediates Present) check_conversion->incomplete_reaction Partial high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion High catalyst_poisoning Potential Catalyst Poisoning/Deactivation? low_conversion->catalyst_poisoning Yes conditions_too_mild Reaction Conditions Too Mild? low_conversion->conditions_too_mild No time_loading Insufficient Time or Catalyst Loading? incomplete_reaction->time_loading byproducts Significant Byproducts (Over-reduction/Side Reactions)? high_conversion->byproducts Yes purification_issue Product Loss During Purification? high_conversion->purification_issue No solution_poisoning Solution: - Purify starting materials - Switch to Rh catalyst catalyst_poisoning->solution_poisoning inactive_catalyst Inactive Catalyst Batch? conditions_too_mild->inactive_catalyst No solution_conditions Solution: - Increase H₂ pressure - Increase temperature - Increase stirring speed conditions_too_mild->solution_conditions Yes solution_catalyst Solution: - Test catalyst activity - Use fresh catalyst inactive_catalyst->solution_catalyst solution_time_loading Solution: - Increase reaction time - Increase catalyst loading time_loading->solution_time_loading solution_byproducts Solution: - Use milder conditions - Screen for a more  chemoselective catalyst (e.g., Iridium) byproducts->solution_byproducts solution_purification Solution: - Optimize purification method (e.g., acid-base extraction) purification_issue->solution_purification

Caption: A troubleshooting workflow for low-yield piperidine synthesis.

Catalyst_Selection_Logic start Define Synthesis Goal functional_groups Sensitive Functional Groups Present? start->functional_groups iridium_catalyst Consider Iridium-based Homogeneous Catalyst functional_groups->iridium_catalyst Yes (e.g., NO₂, N₃, Br) standard_catalyst Standard Heterogeneous Catalyst (Pd/C, PtO₂, Rh/C) functional_groups->standard_catalyst No stereocenter Stereocenter Formation Required? chiral_catalyst Use Chiral Catalyst (e.g., Chiral Rh, Ru complex) stereocenter->chiral_catalyst Yes (Enantioselective) optimize_conditions Optimize Conditions for Diastereoselectivity (Temp, Solvent) stereocenter->optimize_conditions Yes (Diastereoselective) run_reaction Perform Hydrogenation and Optimize stereocenter->run_reaction No fg_yes Yes fg_no No iridium_catalyst->stereocenter rhodium_catalyst Consider Rhodium-based Catalyst (e.g., Rh₂O₃) standard_catalyst->stereocenter stereo_yes Yes stereo_no No chiral_catalyst->run_reaction optimize_conditions->run_reaction

Caption: A decision tree for initial catalyst selection in piperidine hydrogenation.

References

Validation & Comparative

Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra for 4-(3-Methoxybenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed predicted spectral assignment for 4-(3-Methoxybenzyl)piperidine based on comparative analysis with analogous compounds. Due to the absence of publicly available experimental spectra for the target compound, this document serves as a robust predictive guide, leveraging data from structurally similar molecules to forecast chemical shifts and coupling patterns.

The analysis incorporates experimental data from key structural analogs, including 4-benzylpiperidine and various methoxybenzyl derivatives, to provide a reliable estimation of the ¹H and ¹³C NMR spectra for this compound. This approach allows for a comprehensive understanding of the expected spectral features, aiding in the identification and characterization of this compound in a research setting.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. Predictions are based on the analysis of substituent effects and a comparison with the known spectral data of related compounds.

Table 1: Predicted ¹H NMR Spectral Assignment for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-1 (NH)1.5 - 2.5br s-
H-2, H-6 (axial)2.55 - 2.65t~12
H-2, H-6 (equatorial)3.00 - 3.10d~12
H-3, H-5 (axial)1.20 - 1.30q~12
H-3, H-5 (equatorial)1.70 - 1.80d~12
H-41.85 - 1.95m-
H-72.50 - 2.60d~7
H-2'6.75 - 6.85s-
H-4'6.70 - 6.80d~8
H-5'7.15 - 7.25t~8
H-6'6.70 - 6.80d~8
-OCH₃3.80s-

Table 2: Predicted ¹³C NMR Spectral Assignment for this compound

CarbonsPredicted Chemical Shift (ppm)
C-2, C-646.0 - 47.0
C-3, C-531.0 - 32.0
C-438.0 - 39.0
C-742.0 - 43.0
C-1'140.0 - 141.0
C-2'114.0 - 115.0
C-3'159.5 - 160.5
C-4'111.0 - 112.0
C-5'129.0 - 130.0
C-6'121.0 - 122.0
-OCH₃55.0 - 56.0

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, based on standard laboratory practices.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Comparative Analysis with Alternative Structures

The predicted spectral data for this compound is benchmarked against the known NMR data of structurally related compounds to ensure the reliability of the assignments.

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm) with Analogous Compounds

CarbonThis compound (Predicted)4-BenzylpiperidinePiperidine
C-2, C-646.0 - 47.0~46.5~47.8
C-3, C-531.0 - 32.0~31.8~27.8
C-438.0 - 39.0~38.5~26.0
C-7 (Benzylic CH₂)42.0 - 43.0~42.9-
C-1' (Aromatic Quaternary)140.0 - 141.0~140.5-

The predicted chemical shifts for the piperidine ring in this compound are in close agreement with the experimental values for 4-benzylpiperidine, indicating a similar electronic environment for the aliphatic portion of the molecules. The primary difference in the aromatic region is attributed to the electronic effects of the meta-methoxy group.

Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR spectral assignments.

Caption: Structure of this compound with atom numbering.

High-Resolution Mass Spectrometry (HRMS) Analysis: A Comparative Guide for 4-(3-Methoxybenzyl)piperidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique, providing not only the molecular weight but also invaluable information on the elemental composition and fragmentation of a molecule. This guide offers a comparative analysis of the expected HRMS data for 4-(3-Methoxybenzyl)piperidine against its close structural analog, 4-benzylpiperidine, providing a framework for the identification and characterization of this class of compounds.

Comparative HRMS Data

The following table summarizes the key theoretical and experimental mass spectrometry data for this compound and a relevant alternative, 4-benzylpiperidine. This data is essential for distinguishing between these structurally similar compounds in a research setting.

ParameterThis compound4-Benzylpiperidine (Alternative)
Molecular Formula C₁₃H₁₉NO[1]C₁₂H₁₇N
Molecular Weight 205.30 g/mol [1]175.27 g/mol
Calculated Exact Mass [M+H]⁺ 206.1539 Da176.1434 Da
Key Predicted/Observed Fragment Ions (m/z) Predicted:206.1539 : [M+H]⁺ • 121.0648 : [C₈H₉O]⁺ (Methoxy-tropylium ion) • 98.0964 : [C₆H₁₂N]⁺ (Piperidine ring fragment) • 84.0808 : [C₅H₁₀N]⁺ (Piperidine ring fragment after rearrangement)Observed (EI):175.1361 : [M]⁺ • 91.0542 : [C₇H₇]⁺ (Tropylium ion) • 84.0808 : [C₅H₁₀N]⁺ (Piperidine ring fragment)

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electrospray ionization (ESI) is anticipated to proceed through several key pathways. The protonated molecule will likely undergo cleavage at the benzylic position, leading to the formation of a stable methoxy-substituted tropylium ion. Additionally, fragmentation of the piperidine ring itself is expected.

M This compound [M+H]⁺ m/z = 206.1539 F1 Methoxy-tropylium ion [C₈H₉O]⁺ m/z = 121.0648 M->F1 Benzylic Cleavage F2 Piperidine fragment [C₆H₁₂N]⁺ m/z = 98.0964 M->F2 Ring Cleavage F3 Piperidine fragment [C₅H₁₀N]⁺ m/z = 84.0808 F2->F3 Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocols

A robust and reproducible experimental protocol is critical for obtaining high-quality HRMS data. The following outlines a general procedure for the analysis of this compound and its analogs using a liquid chromatography-quadrupole time-of-flight mass spectrometer (LC-Q-TOF).

1. Sample Preparation

  • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL in the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. High-Resolution Mass Spectrometry Parameters

  • Mass Spectrometer: A Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for piperidine derivatives due to the basicity of the nitrogen atom.

  • Capillary Voltage: 3.5-4.5 kV.

  • Sampling Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).

  • Mass Range: m/z 50-1000.

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be optimized to achieve a rich fragmentation spectrum.

HRMS Analysis Workflow

The overall workflow for the HRMS analysis of a novel compound involves several sequential steps, from sample preparation to data interpretation.

cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis A Stock Solution B Dilution A->B C Filtration B->C D Injection C->D E Chromatographic Separation D->E F Ionization (ESI+) E->F G Mass Analysis (TOF) F->G H Fragmentation (MS/MS) G->H I Detection H->I J Accurate Mass Determination I->J K Elemental Composition J->K L Fragmentation Analysis K->L M Structure Elucidation L->M

Caption: General experimental workflow for LC-HRMS analysis.

By following these protocols and utilizing the comparative data provided, researchers can confidently identify and characterize this compound and related structures, facilitating the advancement of drug discovery and development projects.

References

A Tale of Two Rings: Comparative Biological Activity of Piperidine and Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision in medicinal chemistry. Among the most ubiquitous are the six-membered saturated heterocycles, piperidine and piperazine. Their prevalence in a vast array of FDA-approved drugs underscores their significance as "privileged structures." This guide offers an objective, data-driven comparison of the biological activities of piperidine and piperazine derivatives, providing a comprehensive resource to inform rational drug design.

This comparison delves into the anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and central nervous system (CNS) activities of derivatives of these two scaffolds. By presenting quantitative data, detailed experimental protocols, and visualizations of key pathways, this guide aims to illuminate the subtle yet critical differences that dictate the therapeutic potential of these two important classes of compounds.

Anticancer Activity: A Competitive Landscape

Both piperidine and piperazine moieties are integral to a multitude of anticancer agents, often acting on similar cellular targets but with varying potencies. Direct comparative studies have revealed nuanced structure-activity relationships that can guide the choice between these two scaffolds.

A notable comparative study on histamine H3 (hH3R) and sigma-1 (σ1R) receptor ligands, which have implications in cancer, demonstrated that replacing a piperazine ring with a piperidine did not significantly alter the affinity for hH3R. However, this substitution dramatically increased the affinity for the σ1R by several orders of magnitude, highlighting the profound impact of the scaffold choice on receptor selectivity.[1][2]

Comparative Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of representative piperidine and piperazine derivatives against various human cancer cell lines.

Derivative TypeCompoundCancer Cell LineCell TypeIC50 / GI50 (µM)
Piperidine DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Piperazine Vindoline-piperazine conjugate 23MDA-MB-468Breast1.00
Vindoline-piperazine conjugate 25HOP-92Non-small cell lung1.35
Compound 7aNCI-H460LungHigher cytotoxicity than doxorubicin
HepG2Liver
HCT-116Colon

Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

Both piperidine and piperazine derivatives have been extensively explored for their antimicrobial and antifungal properties. While direct head-to-head comparative studies are less common in this area, the available data indicates that both scaffolds can be tailored to yield potent antimicrobial and antifungal agents. The choice between them often depends on the desired spectrum of activity and the specific microbial target.

Comparative Antimicrobial and Antifungal Activity Data

The following table presents a summary of the minimum inhibitory concentration (MIC) values for representative piperidine and piperazine derivatives against various bacterial and fungal strains.

Derivative TypeCompoundBacterial/Fungal StrainMIC (µg/mL)
Piperidine 1-(3-methoxy-1-phenyl-propyl)piperidineE. coli125
P. aeruginosa250
S. aureus250
Piperazine 1-(3-methoxy-1-phenyl-propyl)morpholine (structurally related)E. coli62.5
P. aeruginosa125
S. aureus62.5
Piperazine Azole-containing piperazine derivativeCandida albicans-
Aspergillus niger-

Note: The data for the morpholine derivative is included as a structurally related comparator in the absence of a direct piperazine analogue in the cited study.

Antiviral Activity: Targeting Viral Replication

Derivatives of both piperidine and piperazine have demonstrated promising antiviral activities against a range of viruses. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.

While comprehensive comparative studies are limited, the research indicates that both scaffolds are viable starting points for the development of novel antiviral drugs. The choice of scaffold can influence the pharmacokinetic properties and target specificity of the resulting compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Piperidine and piperazine derivatives have been investigated for their potential to modulate inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Direct comparative studies with quantitative data under identical experimental conditions are not extensively available in the reviewed literature. However, independent studies confirm the anti-inflammatory potential of derivatives from both classes, suggesting that both scaffolds can be effectively utilized in the design of new anti-inflammatory agents.

Central Nervous System (CNS) Activity: A Tale of Two Receptors

The CNS is a prominent therapeutic area where both piperidine and piperazine scaffolds are frequently employed. Their ability to interact with a wide range of CNS receptors makes them valuable building blocks for the development of antipsychotic, antidepressant, and anxiolytic drugs.

A compelling comparative study of compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors provides a clear example of how the choice of scaffold can dramatically influence receptor selectivity. In this study, a piperazine-containing compound displayed high affinity for the hH3R (Ki = 3.17 nM) but weak affinity for the σ1R (Ki = 1531 nM). In contrast, its corresponding piperidine analogue, while maintaining good affinity for the hH3R (Ki = 7.70 nM), exhibited a remarkable increase in affinity for the σ1R (Ki = 3.64 nM).[2] This demonstrates that the piperidine scaffold is a critical structural element for dual H3/σ1 receptor activity.[2]

Comparative CNS Receptor Binding Affinity
Compound NumberCore ScaffoldhH3R Ki (nM)σ1R Ki (nM)
4Piperazine3.171531
5Piperidine7.703.64

Experimental Protocols

For the benefit of researchers, detailed methodologies for key experiments cited in the evaluation of piperidine and piperazine derivatives are provided below.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[3][4]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][6]

Plaque Reduction Assay for Antiviral Activity

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (areas of cell death) caused by viral infection in a cell monolayer.

Protocol:

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known concentration of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[7][8]

Radioligand Binding Assay for CNS Receptor Affinity

Principle: This assay measures the affinity of a ligand for a specific receptor by quantifying the binding of a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by rapid filtration.

  • Quantification of Radioactivity: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[9][10]

Visualizing the Concepts

To further clarify the experimental workflows and signaling pathways discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synth Synthesis of Piperidine/Piperazine Derivatives purify Purification & Characterization synth->purify invitro In Vitro Assays (e.g., MTT, MIC) purify->invitro Lead Compounds invivo In Vivo Models invitro->invivo pathway Signaling Pathway Analysis invivo->pathway Active Compounds target Target Identification & Validation pathway->target signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine_Derivative Piperidine/Piperazine Derivative Piperidine_Derivative->PI3K Inhibition Piperidine_Derivative->Akt Inhibition Piperidine_Derivative->mTOR Inhibition

References

A Comparative Guide to Analytical Methods for Purity Determination of 4-(3-Methoxybenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Key Performance Parameters

The choice of an analytical method is often dictated by a balance of sensitivity, specificity, speed, and the nature of potential impurities. The following table summarizes the expected performance characteristics for each technique in the analysis of 4-(3-Methoxybenzyl)piperidine.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation in liquid phase based on polarityChromatographic separation in gas phase based on volatility and polarity, with mass-based detectionIntrinsic quantitative analysis based on the direct proportionality between NMR signal intensity and the number of atomic nuclei
Typical Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 ng/mL~0.1% (w/w)
Typical Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL3 - 30 ng/mL~0.3% (w/w)
Linearity (R²) > 0.999> 0.995> 0.999
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Throughput Moderate to HighHighLow to Moderate
Impurity Identification Possible with MS detector (LC-MS)ExcellentPossible for structurally distinct impurities

Potential Impurities in this compound

The purity of this compound is largely dependent on the synthetic route employed. Common synthetic pathways, such as the reaction of 3-methoxybenzaldehyde with 4-piperidone followed by reduction, or the coupling of a 3-methoxybenzyl halide with piperidine, can lead to several potential impurities. These may include:

  • Starting materials: Unreacted 3-methoxybenzaldehyde, 4-piperidone, or piperidine.

  • Intermediates: Such as the corresponding piperidinol before complete reduction.

  • By-products: Resulting from side reactions, such as over-alkylation or dimerization.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

  • Degradation products: Arising from instability of the final product under certain conditions.

A robust analytical method should be able to separate and quantify the main component from these potential impurities.

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections provide detailed proposed methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally stable or labile compounds. A reversed-phase HPLC (RP-HPLC) method is proposed for this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength corresponding to the absorbance maximum of the methoxybenzyl chromophore (e.g., ~225 nm and 275 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent mixture to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectrometry.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Impurities (MS Spectra) Detect->Identify Calculate Calculate Purity (% Area) Integrate->Calculate

GC-MS Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. Instead, a certified internal standard of known purity is used.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the chosen internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all relevant nuclei (typically 5 times the longest T₁ relaxation time).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

qNMR_Logic cluster_inputs Inputs cluster_calc Calculation cluster_output Output I_analyte Integral of Analyte Signal Ratio_I_N Calculate (I/N) Ratios I_analyte->Ratio_I_N N_analyte Number of Protons (Analyte) N_analyte->Ratio_I_N MW_analyte MW of Analyte Ratio_MW_m Calculate (MW/m) Ratios MW_analyte->Ratio_MW_m m_analyte Mass of Analyte m_analyte->Ratio_MW_m I_IS Integral of IS Signal I_IS->Ratio_I_N N_IS Number of Protons (IS) N_IS->Ratio_I_N MW_IS MW of IS MW_IS->Ratio_MW_m m_IS Mass of IS m_IS->Ratio_MW_m P_IS Purity of IS Combine Combine Ratios & P_IS P_IS->Combine Ratio_I_N->Combine Ratio_MW_m->Combine Purity_analyte Purity of Analyte (%) Combine->Purity_analyte

qNMR Purity Calculation Logic

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile method suitable for routine quality control, offering a good balance of performance and throughput.

  • GC-MS provides superior separation for volatile impurities and offers invaluable structural information for their identification, making it an excellent tool for in-depth impurity profiling.

  • qNMR stands out as a primary method for obtaining a highly accurate and precise purity value without the need for a specific reference standard of the analyte itself, making it ideal for the certification of reference materials.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC can be used to determine the relative amounts of impurities, while qNMR can provide an accurate assay of the main component. It is imperative that any chosen method is properly validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the results.

References

Comparing the efficacy of 4-(3-Methoxybenzyl)piperidine with other D4 receptor ligands.

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in neuroscience research and drug development, the dopamine D4 receptor represents a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comparative analysis of the efficacy of several key D4 receptor ligands, supported by experimental data and detailed methodologies. It is important to note that a comprehensive search of the public domain and scientific literature did not yield specific binding affinity or functional efficacy data for 4-(3-Methoxybenzyl)piperidine at the dopamine D4 receptor. Therefore, this guide focuses on a selection of well-characterized piperidine and piperazine-based ligands to provide a valuable comparative resource.

D4 Receptor Signaling Pathways

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. Its activation by an agonist, such as dopamine, primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, the activated D4 receptor can engage with β-arrestin proteins, which desensitize the G protein-mediated signaling and can initiate their own distinct signaling cascades. This dual signaling potential makes a thorough characterization of ligand efficacy across both pathways crucial.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R D4 Receptor Gi_Go Gαi/o D4R->Gi_Go Activates beta_Arrestin β-Arrestin D4R->beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Ligand Dopamine / Agonist Ligand->D4R Activates Antagonist Antagonist Antagonist->D4R Blocks Gi_Go->AC Inhibits Signaling_Cascades Signaling Cascades beta_Arrestin->Signaling_Cascades Desensitization Desensitization & Internalization beta_Arrestin->Desensitization ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Dopamine D4 Receptor Signaling Pathways

Comparative Ligand Efficacy Data

The following tables summarize the binding affinities and functional efficacies of several notable D4 receptor ligands. These compounds include antagonists, partial agonists, and full agonists, providing a broad spectrum for comparison.

Table 1: Comparative Binding Affinities (Ki) of D4 Receptor Ligands
CompoundTypeD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 vs D2 SelectivityD4 vs D3 Selectivity
L-745,870 Antagonist0.43[1]960[1]2300[1]~2232-fold~5348-fold
Sonepiprazole (U-101387) Antagonist10.15147[2]>2000~509-fold>198-fold
FAUC 365 Antagonist0.52600[3]3600[3]~5200-fold~7200-fold
ABT-724 Agonist->10,000[4]>10,000[4]>10,000-fold>10,000-fold
Compound 8a (benzyloxy piperidine derivative) Antagonist205.9[5]>10,000>10,000>48-fold>48-fold
Compound 9j (benzyloxy piperidine derivative) Antagonist96[5]>10,000>10,000>104-fold>104-fold

Note: Ki values are compiled from various sources and experimental conditions may differ slightly.

Table 2: Comparative Functional Efficacy of D4 Receptor Ligands
CompoundAssay TypeParameterValue
ABT-724 Gαi Activation (Ca2+ flux)EC5012.4 nM (human)[6][7]
% Emax61% (human)[7]
L-745,870 Gαi Activation (cAMP inhibition)Functional AntagonistBlocks dopamine-induced inhibition of cAMP[1]
Sonepiprazole (U-101387) Gαi Activation (cAMP inhibition)Functional AntagonistFully antagonizes quinpirole-induced cAMP inhibition[8]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of ligand efficacy. Below are representative methodologies for key in vitro assays used to characterize D4 receptor ligands.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D4 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from cells expressing D4R Incubate Incubate membranes, radioligand, & test compound to equilibrium Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [3H]spiperone) Radioligand->Incubate Test_Compound Prepare serial dilutions of test compound Test_Compound->Incubate Filtration Rapid vacuum filtration to separate bound/free ligand Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Count Quantify radioactivity on filters Wash->Count IC50_Calc Calculate IC50 from displacement curve Count->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a Radioligand Binding Assay

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human dopamine D4 receptor.

  • Assay Incubation: In a 96-well plate, the receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Functional Assay: cAMP Inhibition

This assay measures a compound's ability to modulate the Gαi/o signaling pathway by quantifying changes in intracellular cAMP levels.

Protocol Outline:

  • Cell Culture: CHO-K1 cells stably expressing the human D4 receptor are cultured to an appropriate density.

  • Cell Stimulation: Cells are pre-treated with the test compound (for antagonist mode) or directly stimulated with the test compound (for agonist mode). To measure inhibition of cAMP production, cells are typically stimulated with forskolin to elevate basal cAMP levels.

  • Lysis: After incubation, cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: For agonists, a dose-response curve is generated to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist like dopamine. For antagonists, the IC50 is determined by measuring the compound's ability to inhibit the effect of a known agonist.

Functional Assay: β-Arrestin Recruitment

This assay quantifies the recruitment of β-arrestin to the activated D4 receptor, often using Bioluminescence Resonance Energy Transfer (BRET).

Protocol Outline:

  • Cell Line: A cell line (e.g., HEK293T) is used that co-expresses the D4 receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin 2 fused to a BRET acceptor (e.g., a fluorescent protein like YFP).

  • Assay Procedure: The cells are plated and then treated with varying concentrations of the test ligand.

  • BRET Signal Detection: The BRET substrate (e.g., coelenterazine h) is added, and the light emissions from both the donor and acceptor are measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor. Dose-response curves are generated to determine the EC50 and Emax for agonists.

Conclusion

The provided data highlights the diverse pharmacological profiles of various piperidine and piperazine-based ligands at the dopamine D4 receptor. Compounds like L-745,870 and FAUC 365 demonstrate high affinity and selectivity as antagonists, making them valuable tools for probing D4 receptor function. In contrast, ABT-724 serves as a potent and selective agonist. The lack of available data for this compound underscores the importance of empirical testing to characterize novel compounds. The experimental protocols outlined in this guide provide a framework for researchers to conduct such evaluations, enabling a comprehensive understanding of ligand efficacy at the D4 receptor and facilitating the development of novel therapeutics.

References

A Comparative Guide to the Synthesis of 4-(3-Methoxybenzyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 4-(3-Methoxybenzyl)piperidine hydrochloride, a valuable building block in pharmaceutical development. The routes detailed below are the Grignard Reaction pathway and the Wittig Reaction pathway, each offering distinct advantages and considerations for laboratory and industrial-scale synthesis.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grignard ReactionRoute 2: Wittig Reaction
Starting Materials N-Boc-4-piperidone, 3-Methoxybenzyl bromideN-Boc-4-piperidone, (3-Methoxybenzyl)triphenylphosphonium bromide
Key Intermediates tert-Butyl 4-hydroxy-4-(3-methoxybenzyl)piperidine-1-carboxylatetert-Butyl 4-(3-methoxybenzylidene)piperidine-1-carboxylate
Overall Yield (Estimated) 60-70%65-75%
Purity (Estimated) >98% after purification>98% after purification
Key Advantages Utilizes readily available Grignard reagents.Generally high-yielding and stereoselective reduction step.
Key Disadvantages The Grignard reaction can be sensitive to moisture and steric hindrance. The reduction of the tertiary alcohol can sometimes be challenging.Requires the preparation of a phosphonium ylide, which can be a multi-step process.

Route 1: Grignard Reaction Pathway

This route involves the nucleophilic addition of a Grignard reagent, prepared from 3-methoxybenzyl bromide, to N-Boc-4-piperidone. The resulting tertiary alcohol is then reduced, and the Boc-protecting group is removed, followed by hydrochloride salt formation.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxy-4-(3-methoxybenzyl)piperidine-1-carboxylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 eq).

  • Add a crystal of iodine to activate the magnesium.

  • Prepare a solution of 3-methoxybenzyl bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Slowly add a small portion of the bromide solution to the magnesium turnings to initiate the Grignard reagent formation.

  • Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tertiary alcohol.

Step 2: Reduction of the Tertiary Alcohol

  • Dissolve the tertiary alcohol from the previous step in glacial acetic acid.

  • Add Palladium on carbon (10% Pd/C, 5 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the catalyst through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude product from the reduction step in 4M HCl in dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude salt from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Grignard Reaction Pathway cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Grignard_Product tert-Butyl 4-hydroxy-4-(3-methoxybenzyl) piperidine-1-carboxylate N-Boc-4-piperidone->Grignard_Product THF, 0°C to rt 3-Methoxybenzylmagnesium bromide 3-Methoxybenzylmagnesium bromide 3-Methoxybenzylmagnesium bromide->Grignard_Product Reduction_Product tert-Butyl 4-(3-methoxybenzyl) piperidine-1-carboxylate Grignard_Product->Reduction_Product H2, Pd/C, AcOH Final_Product This compound hydrochloride Reduction_Product->Final_Product 4M HCl in Dioxane Wittig Reaction Pathway cluster_0 Step 1 & 2: Wittig Reaction cluster_1 Step 3: Hydrogenation cluster_2 Step 4: Deprotection & Salt Formation N-Boc-4-piperidone N-Boc-4-piperidone Wittig_Product tert-Butyl 4-(3-methoxybenzylidene) piperidine-1-carboxylate N-Boc-4-piperidone->Wittig_Product THF, -78°C to rt Ylide (3-Methoxybenzyl)triphenylphosphorane Ylide->Wittig_Product Hydrogenation_Product tert-Butyl 4-(3-methoxybenzyl) piperidine-1-carboxylate Wittig_Product->Hydrogenation_Product H2, Pd/C, EtOH Final_Product This compound hydrochloride Hydrogenation_Product->Final_Product 4M HCl in Dioxane Pyridine Route Concept Pyridine_Precursor 4-Substituted Pyridine Coupling_Product 4-(3-Methoxybenzyl)pyridine Pyridine_Precursor->Coupling_Product Cross-Coupling Benzyl_Reagent 3-Methoxybenzyl Reagent Benzyl_Reagent->Coupling_Product Final_Product This compound hydrochloride Coupling_Product->Final_Product Catalytic Hydrogenation & HCl salt formation

A Comparative Guide to the Biological Profile of 4-(3-Methoxybenzyl)piperidine Analogs and Related Compounds as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biological characterization of piperidine analogs, with a focus on derivatives structurally related to 4-(3-methoxybenzyl)piperidine, which have been investigated for their antagonist activity at the dopamine D4 receptor (D4R). The D4 receptor, a G protein-coupled receptor, is a significant target in the development of therapeutics for various central nervous system disorders. This document summarizes key quantitative data, details experimental methodologies for primary assays, and visualizes relevant cellular signaling pathways and experimental workflows.

Comparative Biological Activity

The primary measure of efficacy for the evaluated this compound analogs and related compounds is their binding affinity (Ki) for the human dopamine D4 receptor. The data presented below is derived from competitive radioligand binding assays, which are a standard in vitro method for quantifying the interaction of a ligand with its receptor.

Dopamine D4 Receptor Binding Affinities of Piperidine Analogs

The following table summarizes the binding affinities of various piperidine derivatives for the human dopamine D4 receptor. These compounds, while not all exact this compound analogs, feature structurally similar motifs, such as a substituted benzyl group attached to a piperidine core, and provide valuable structure-activity relationship (SAR) insights. The data consistently points to the potential of this scaffold for potent and selective D4R antagonism.

Compound IDN-SubstituentO-Substituent/ModificationD4R Ki (nM)Reference
8a 3-Fluoro-4-methoxybenzyl3-Fluorobenzyl205.9[1]
8b 3-Fluoro-4-methoxybenzyl3,4-Difluorophenyl169[1]
8c 3-Fluoro-4-methoxybenzyl4-Fluoro-3-methyl135[1]
8e 3-Fluoro-4-methoxybenzyl4-Methylbenzyl241[1]
8f 3-Fluoro-4-methoxybenzyl2-Methylbenzyl343[1]
9j 1-imidazo[1,5-a]pyridine-3-methylVaries96[1]
9n 2-imidazo[1,2-a]pyridine3,4-Difluorophenoxy46.8[2]
9p 2-imidazo[1,2-a]pyridine4-Fluorophenoxy73[2]
9o 2-imidazo[1,2-a]pyridine3-Fluorophenoxy85[2]
9cc 6-chloro-2-imidazo[1,2-b]pyridazine3,4-Difluorophenyl2.6[2]
9dd 6-chloro-2-imidazo[1,2-b]pyridazine3-Fluorophenyl5.5[2]
14a VariesVaries0.3[3]

Note: The compounds listed are from studies on related piperidine scaffolds and serve as a basis for understanding the potential of this compound analogs.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of these piperidine analogs.

Radioligand Binding Assay for Dopamine D4 Receptor

This assay quantifies the affinity of a test compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured and harvested.

  • Cells are washed with an appropriate buffer (e.g., Tris-HCl) and then homogenized.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the receptors.

  • The membrane pellet is resuspended in a suitable buffer for use in the binding assay.

2. Competitive Binding Assay:

  • The prepared cell membranes are incubated with a fixed concentration of a radiolabeled D4 receptor antagonist, typically [3H]N-methylspiperone.

  • Varying concentrations of the unlabeled test compound (e.g., a this compound analog) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium.

  • The mixture is then rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the biological characterization of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Characterization cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay D4 Receptor Binding Assay (HEK293 cells, [3H]N-methylspiperone) Purification->Binding_Assay Selectivity_Screen Selectivity Screening (Other Dopamine Receptors, etc.) Binding_Assay->Selectivity_Screen PK_Studies In Vitro PK Studies (Microsomal Stability, PPB) Binding_Assay->PK_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Screen->SAR_Analysis PK_Studies->SAR_Analysis

A generalized experimental workflow for the characterization of piperidine analogs.

D4_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel Modulation G_protein->K_channel Modulates MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine Dopamine Dopamine->D4R Activates Analog Piperidine Analog (Antagonist) Analog->D4R Blocks

Simplified signaling pathway of the Dopamine D4 receptor.

References

A Comparative Guide to In Vitro Assay Protocols for Testing Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. Evaluating the biological activity of novel piperidine-containing compounds requires a robust and well-defined set of in vitro assays. This guide provides a comparative overview of key in vitro protocols used to assess the efficacy, toxicity, and mechanism of action of this important class of molecules. Experimental data is presented to support the comparison, along with detailed methodologies and visualizations of experimental workflows and relevant signaling pathways.

Comparative Efficacy and Cytotoxicity Data

The following table summarizes the in vitro activity of various piperidine-containing compounds across different assays, providing a quantitative comparison of their potency.

Compound/DerivativeAssay TypeTarget/Cell LineActivity MetricResult
DTPEPCytotoxicityMCF-7 (Breast Cancer)IC500.8 ± 0.04 µM[1]
DTPEPCytotoxicityMDA-MB-231 (Breast Cancer)IC501.2 ± 0.12 µM[1]
Compound 17aCytotoxicityPC3 (Prostate Cancer)IC500.81 µM[1]
PiperineCytotoxicityTongue CarcinomaIC5021.2 µM[1]
Benzimidazole-Pyrrole/Piperidine HybridsEnzyme InhibitionAcetylcholinesterase (AChE)IC5019.44 ± 0.60 to 36.05 ± 0.4 µM[1]
Benzimidazole-Pyrrole/Piperidine HybridsEnzyme InhibitionButyrylcholinesterase (BChE)IC5021.57 ± 0.61 to 39.55 ± 0.03 µM[1]
4-Piperidine-Based ThiosemicarbazonesEnzyme InhibitionDihydrofolate Reductase (DHFR)IC5013.70 ± 0.25 to 47.30 ± 0.86 µM[1]
Piperidine DerivativesAntimicrobialVarious Bacteria/FungiMICVaries based on compound and strain

Key Experimental Protocols

Detailed methodologies for three commonly employed in vitro assays for the evaluation of piperidine-containing compounds are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay assesses the cytotoxic effect of a compound on cultured cells by measuring the metabolic activity of viable cells.

Materials:

  • Piperidine derivative stock solution

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7, PC3) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the piperidine compound in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[2]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Piperidine derivative stock solution

  • 96-well microtiter plates

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standard antibiotics (e.g., Ampicillin, Fluconazole) as positive controls

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the piperidine compound in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a concentration of 5 x 10^5 CFU/mL).[1]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.[1][3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[1][3]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibition of AChE activity, a key target in neurodegenerative diseases.

Materials:

  • Piperidine derivative stock solution

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).[1]

  • Enzyme Addition: Add the AChE enzyme solution to each well.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[1]

  • Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.[1]

  • Data Acquisition: Immediately measure the absorbance at regular intervals (e.g., every minute for 5-10 minutes) at 412 nm using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.[1]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Visualizing Experimental and Biological Pathways

To better understand the context of these assays, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway often modulated by piperidine-containing compounds.

G cluster_0 In Vitro Testing Workflow for Piperidine Compounds A Compound Synthesis & Characterization B Primary Screening (e.g., High-Throughput Cytotoxicity Assay) A->B C Hit Identification B->C D Secondary Assays (Dose-Response & Selectivity) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) D->E F Lead Optimization E->F

A typical in vitro experimental workflow for piperidine compounds.

Many piperidine derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is a common target for these compounds.[4]

G cluster_1 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine Piperidine Compound Piperidine->PI3K inhibits

The PI3K/Akt signaling pathway and a potential point of inhibition.

References

A Comparative Analysis of Ortho-, Meta-, and Para-Substituted Benzylpiperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The position of substituents on the benzyl ring—ortho, meta, or para—can profoundly influence the pharmacological and physicochemical properties of these molecules. This guide provides a comparative analysis of these positional isomers, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. The information presented herein is supported by experimental data to aid in the rational design of novel benzylpiperidine-based drug candidates.

Pharmacological Profile: A Tale of Three Isomers

The substitution pattern on the benzyl ring of benzylpiperidines significantly impacts their affinity and selectivity for various biological targets, most notably monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Monoamine Transporter Affinity

Studies on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines have revealed distinct binding profiles for ortho- and meta-substituted analogs at DAT, SERT, and NET.[1][2][3] Several compounds within this series demonstrated high affinity for DAT in the low nanomolar range, with a broad spectrum of selectivity over SERT and minimal affinity for NET.[1][2][3]

Generally, electron-withdrawing groups on the benzyl ring tend to favor DAT binding. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs, compounds with strong electron-withdrawing substituents were found to be the most active and selective for DAT.[4]

The following table summarizes the binding affinities (Ki, nM) of representative ortho-, meta-, and para-substituted benzylpiperidine analogs for DAT and SERT from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

SubstituentPositionTargetKi (nM)Source
H-DAT15.7[1]
SERT1140[1]
2-CH3OrthoDAT31.4[1]
SERT2160[1]
3-CH3MetaDAT16.2[1]
SERT1330[1]
2-FOrthoDAT20.1[1]
SERT1530[1]
3-FMetaDAT11.5[1]
SERT990[1]
4-FParaDAT17.2[4]
SERT1920[4]
2-CF3OrthoDAT>10,000[1]
SERT>10,000[1]
3-CF3MetaDAT10.6[1]
SERT1110[1]
4-NO2ParaDAT16.4[4]
SERT1770[4]

Note: Data compiled from multiple sources. Experimental conditions may vary.

Physicochemical Properties: The Impact of Isomerism

The position of a substituent on the benzyl ring also influences key physicochemical properties like lipophilicity (logP) and basicity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data comparing the ortho-, meta-, and para-substituted benzylpiperidines is limited in the literature, general principles of physical organic chemistry can provide valuable insights.

PropertyOrtho-SubstitutionMeta-SubstitutionPara-Substitution
Lipophilicity (logP) Can be influenced by intramolecular hydrogen bonding, potentially leading to a higher logP compared to other isomers. Steric hindrance might also affect solvation.Generally has a moderate effect on logP, often intermediate between ortho and para isomers.The substituent is most exposed to the solvent, and its contribution to the overall logP is typically more predictable.
Basicity (pKa) The proximity of the substituent can sterically hinder the approach of a proton to the piperidine nitrogen, potentially lowering the pKa. Electronic effects can also play a role.The substituent's electronic effect (electron-donating or -withdrawing) will influence the basicity of the piperidine nitrogen, with its effect being less pronounced than in the para position.The substituent's electronic effect is transmitted most effectively to the piperidine nitrogen, having the most significant impact on pKa.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of benzylpiperidine binding to their targets, it is crucial to consider the downstream signaling pathways. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for characterizing these compounds.

G Dopamine Transporter (DAT) Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor (e.g., D1, D2) Dopamine_synapse->Dopamine_receptor Binding Signaling_cascade Downstream Signaling Cascade Dopamine_receptor->Signaling_cascade Activation Benzylpiperidine Substituted Benzylpiperidine Benzylpiperidine->DAT Inhibition

Caption: Dopamine Transporter (DAT) Signaling Pathway.

G General Experimental Workflow for Benzylpiperidine Characterization Synthesis Synthesis of o-, m-, p- Substituted Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification Physicochem Physicochemical Profiling (logP, pKa, Solubility) Purification->Physicochem Binding_Assay Radioligand Binding Assays (DAT, SERT, NET, Sigma) Purification->Binding_Assay Data_Analysis Data Analysis and SAR Determination Physicochem->Data_Analysis Functional_Assay In Vitro Functional Assays (e.g., Monoamine Reuptake) Binding_Assay->Functional_Assay Binding_Assay->Data_Analysis ADME_Tox In Vitro ADME/Tox Assays (e.g., Microsomal Stability, Cytotoxicity) Functional_Assay->ADME_Tox Functional_Assay->Data_Analysis ADME_Tox->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental Workflow for Benzylpiperidine Characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of substituted benzylpiperidines. Below are representative protocols for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for DAT, SERT, and NET.

1. Materials:

  • Cell membranes prepared from cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Paroxetine (for SERT), Desipramine (for NET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (ortho-, meta-, para-substituted benzylpiperidines) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding inhibitor.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Reuptake Assay

This assay measures the functional potency of the test compounds to inhibit the reuptake of neurotransmitters into cells.

1. Materials:

  • HEK293 cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Uptake buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

  • Test compounds at various concentrations.

  • 96-well cell culture plates.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with either uptake buffer alone (for total uptake), a known uptake inhibitor (for non-specific uptake), or the test compound for a specified time (e.g., 10-20 minutes).

  • Initiate the uptake by adding the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value of the test compound for the inhibition of neurotransmitter reuptake.

Conclusion

This guide provides a framework for researchers in the field of drug discovery to understand the key differences between these isomers and to design more effective and selective benzylpiperidine-based therapeutics. The provided experimental protocols and workflow diagrams serve as a practical resource for the synthesis and evaluation of novel compounds. Further systematic studies comparing the full spectrum of pharmacological and physicochemical properties of ortho-, meta-, and para-substituted benzylpiperidines are warranted to build a more complete understanding of their structure-activity relationships.

References

Comparative Crystallographic Analysis of 4-(3-Methoxybenzyl)piperidine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The addition of a methoxybenzyl group, particularly the 4-(3-methoxybenzyl)piperidine moiety, offers a versatile platform for tuning physicochemical and pharmacological properties. A precise understanding of the three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comparative analysis of the X-ray crystallographic data for derivatives closely related to this compound. Due to the limited availability of public crystallographic data for the exact this compound structure, this guide draws comparisons with structurally similar compounds, including piperazine and pyridine derivatives containing a 3-methoxyphenyl group, to provide valuable insights into the conformational preferences and intermolecular interactions that may be extrapolated to the target class of compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected derivatives, offering a quantitative comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
4-(3-Methoxyphenyl)-2,6-diphenylpyridineC₂₄H₁₉NOMonoclinicI2/a17.26 (6)56.16 (3)24.50 (6)---[1]
4-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylateC₁₁H₁₇N₂O⁺·C₇H₃N₂O₇⁻--------[2]
8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline---------[3]

Note: Detailed unit cell parameters for all compounds were not fully available in the provided search results. The available data is presented.

Conformational Analysis and Intermolecular Interactions

In the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the four rings are not coplanar. The pyridine ring is inclined to the benzene rings at angles of 17.26 (6)°, 56.16 (3)°, and 24.50 (6)°[1]. The molecules are linked by C—H⋯π interactions, forming a three-dimensional network[1]. Hirshfeld surface analysis revealed that H⋯H (50.4%), C⋯H/H⋯C (37.9%), and O⋯H/H⋯O (5.1%) interactions are the most significant contributors to the crystal packing[1].

For 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring adopts a chair conformation[2]. The crystal structure is characterized by N—H⋯O and C—H⋯O hydrogen bonds, which lead to the formation of a sandwich-like arrangement[2]. Hirshfeld surface analysis indicated that H⋯O/O⋯H (38.3%) and H⋯H (31.8%) contacts are the major contributors to the crystal packing[2].

The more complex derivative, 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline, also features a piperidine ring in a chair conformation[3]. This molecule exhibits a curved shape[3].

These examples suggest that piperidine and piperazine rings in such derivatives commonly adopt a stable chair conformation. The nature and orientation of the substituents significantly influence the intermolecular interactions, which are typically dominated by hydrogen bonds and C-H...π interactions, dictating the overall crystal packing.

Experimental Protocols

The determination of the crystal structure of these derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

General Synthesis of Piperidine Derivatives: The synthesis of substituted piperidines can be achieved through various synthetic routes. A common method involves the catalytic hydrogenation of the corresponding pyridine precursors. The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome.

Example Synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine: This compound was synthesized via the reaction of (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with ethyl 2-oxopropanoate, using NH₄I as a catalyst[1]. The reaction mixture was stirred in toluene at 373 K for 12 hours[1].

Crystallization: Obtaining high-quality single crystals is a critical step. Slow evaporation of a saturated solution is a commonly employed technique.

  • For 4-(3-methoxyphenyl)-2,6-diphenylpyridine, colorless crystals suitable for X-ray diffraction were obtained by slow evaporation from a petroleum ether/ethyl acetate solution[1].

  • Single crystals of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate were grown by slow evaporation from a methanol solution at room temperature over a period of 25 days[4].

X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data. For the analyzed compounds, C-bound H atoms were generally placed in calculated positions and refined using a riding model[3].

Logical Workflow for X-ray Crystallography Analysis

The following diagram illustrates the general workflow for the X-ray crystallography analysis of a this compound derivative.

Xray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: General workflow for X-ray crystallography analysis.

Alternative and Complementary Techniques

While X-ray crystallography provides definitive solid-state structural information, other techniques can offer complementary data, especially for understanding the behavior of these molecules in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds in solution. Advanced NMR techniques, such as NOESY, can provide information about through-space proximity of atoms, offering insights into the solution-state conformation.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations can be used to predict the preferred conformations of the piperidine ring and the orientation of the substituents. These theoretical models can be validated and refined using experimental crystallographic data.

By combining the insights from X-ray crystallography with data from these alternative techniques, researchers can build a comprehensive understanding of the structural and dynamic properties of this compound derivatives, ultimately guiding the design of new and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 4-(3-Methoxybenzyl)piperidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel must adhere to strict safety and environmental protocols when handling and disposing of chemical compounds. This document outlines the essential procedures for the proper disposal of 4-(3-Methoxybenzyl)piperidine, a piperidine derivative. The following guidelines are based on safety data sheets for similar chemical structures and are intended to ensure the safe and compliant disposal of this substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound is managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Container Selection and Labeling:

    • Use a clean, leak-proof, and chemically compatible container for waste collection. The original container, if in good condition, is a suitable option.

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, contain the material using a non-flammable absorbent, such as sand or vermiculite.

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

    • Do not pour this compound down the drain or dispose of it in regular trash.[1][2] This can lead to environmental contamination.

    • The recommended method of disposal is incineration at a licensed hazardous waste facility.[3]

  • Empty Container Disposal:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[1]

    • Handle uncleaned containers in the same manner as the product itself.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste? is_spill Is it a spill? start->is_spill contain_spill Contain with non-flammable absorbent is_spill->contain_spill Yes waste_collection Place in designated hazardous waste container is_spill->waste_collection No (Routine Waste) collect_spill Collect absorbed material contain_spill->collect_spill collect_spill->waste_collection label_container Label container: 'HAZARDOUS WASTE' and chemical name waste_collection->label_container seal_container Seal container tightly label_container->seal_container storage Store in secure secondary containment seal_container->storage disposal_pickup Arrange for pickup by licensed waste disposal service storage->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(3-Methoxybenzyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 4-(3-Methoxybenzyl)piperidine (CAS No. 149986-58-3). The information is targeted towards researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Assessment and GHS Classifications

While a specific Safety Data Sheet (SDS) for this compound was not comprehensively available, data from its hydrochloride salt and closely related analogs like 4-(2-Methoxyphenyl)piperidine indicate the following potential hazards. Users should handle this compound with the assumption that it presents similar risks.

Anticipated GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on established best practices for similar chemical compounds.[5]

PPE CategoryMinimum RequirementRationale
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]Protects against splashes and irritating vapors that can cause severe eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat and an apron or coveralls made of appropriate chemical-resistant material.[4][5]Prevents skin contact, which can lead to irritation. Double gloving is recommended.[5] It is crucial to consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside a certified chemical fume hood or in case of a spill.[5]Protects the respiratory tract from irritating and potentially harmful vapors.[5]

Operational Plan: From Receipt to Disposal

A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.[5]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be designated for hazardous materials and kept locked.[3][4][6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all appropriate hazard warnings.[5]

2. Handling and Use:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][7] Contaminated clothing should be removed immediately and washed before reuse.[3][6][7]

  • Spill Management: A spill kit for corrosive and toxic materials should be readily available. This should include absorbent materials, neutralizing agents, and designated hazardous waste bags.[5]

3. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[5]

  • Disposal Method: Dispose of contents and containers in accordance with all local, regional, and national regulations.[6][7] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not let the product enter drains.[1][6][7][8] Contact a licensed professional waste disposal service.[7]

Emergency Procedures

Emergency SituationFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][9] Immediately call a POISON CENTER or doctor/physician.[7]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water.[7][9] If skin irritation occurs, get medical advice/attention.[9]
Inhalation Remove person to fresh air and keep comfortable for breathing.[3][4][9] Call a POISON CENTER or doctor/physician if you feel unwell.[4][9]
Ingestion Rinse mouth. Do NOT induce vomiting.[3][7] Never give anything by mouth to an unconscious person.[1][7] Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.